C12H8ClF3N4O2S
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJZDYGUVVVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Characterization and Application of CAS 1095823-58-7
Substance Identity: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide
Executive Summary
CAS 1095823-58-7 is a critical synthetic intermediate and reference standard used in the development of Tovorafenib (TAK-580), a Type II PAN-RAF kinase inhibitor utilized in oncology. Chemically, it is an oxime-functionalized thiazole carboxamide .
In the drug development lifecycle, this molecule serves two primary roles:
-
Synthetic Precursor: It acts as the stable precursor to the chiral ethylamine moiety found in the final drug substance. The reduction of the oxime group (
) to the primary amine establishes the stereocenter required for Tovorafenib's bioactivity. -
Impurity Reference Standard: Due to the potential for incomplete reduction or hydrolysis during API (Active Pharmaceutical Ingredient) manufacturing, it is monitored as a process-related impurity (often designated as "Impurity 6" in regulatory filings).
Physicochemical Identity
The following data establishes the baseline for analytical method development and quality control.
| Property | Specification |
| CAS Number | 1095823-58-7 |
| IUPAC Name | N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide |
| Molecular Formula | C₁₂H₈ClF₃N₄O₂S |
| Molecular Weight | 364.73 g/mol |
| Exact Mass | 363.9981 Da |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
| pKa (Calculated) | ~9.5 (Oxime OH), ~11.0 (Amide NH) |
| SMILES | CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F |
Structural Analysis & Validation Protocols
Mass Spectrometry (LC-MS) Logic
The presence of a Chlorine atom provides a distinct isotopic signature that serves as a built-in validation check.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Target Ion:
Da. -
Isotope Pattern: You must observe a characteristic 3:1 intensity ratio between the
365.0 (³⁵Cl) and 367.0 (³⁷Cl) peaks. Absence of this pattern indicates dehalogenation or misidentification.
Nuclear Magnetic Resonance (NMR) Interpretation
To confirm the structure without an authentic standard, look for these diagnostic signals in DMSO-
-
Oxime Methyl: A singlet integrating to 3H around
2.2–2.4 ppm. -
Oxime Hydroxyl: A broad singlet (exchangeable with D₂O) typically downfield (
11.0–12.0 ppm). -
Thiazole Singlet: A sharp singlet in the aromatic region (
8.5–9.0 ppm). -
Pyridine Protons: Two singlets (due to substitution pattern) in the aromatic region.
Chromatographic Separation (HPLC)
Challenge: Oximes can exist as E and Z geometric isomers. In standard Reverse Phase (C18) conditions, these may resolve as split peaks or a main peak with a "shoulder." Protocol Recommendation:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic scaffold) and 280 nm.
Synthetic Context & Mechanism
Understanding the origin of CAS 1095823-58-7 is crucial for controlling it in the final drug product. It is generated via the condensation of a ketone intermediate with hydroxylamine. Subsequently, it undergoes reduction to form the amine.
Workflow Visualization
The following diagram illustrates the critical "Oxime-to-Amine" reduction step where stereochemistry is established.
Figure 1: Synthetic pathway highlighting CAS 1095823-58-7 as the pivotal intermediate before chiral center formation.
Handling, Stability, and Safety
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Oximes can be hygroscopic and prone to hydrolysis back to the ketone under acidic, aqueous conditions.
-
Safety: Treat as a potent bioactive intermediate. Standard PPE (gloves, lab coat, eye protection) is mandatory.[1]
-
Stability: Stable in DMSO solution for 24 hours at room temperature. Avoid prolonged exposure to light, which may catalyze E/Z isomerization.
References
-
CleanChem Laboratories. (n.d.). Tovorafenib Impurity 6 Reference Standard (CAS 1095823-58-7).[2][1][3][4][5][6][7] Retrieved February 3, 2026, from [Link]
-
KM Pharma Solution. (n.d.).[4] Material Safety Data Sheet: Tovorafenib Impurity 6. Retrieved February 3, 2026, from [Link]
-
SynZeal Research. (n.d.). Tovorafenib Deuterated Standards and Impurity Profiling. Retrieved February 3, 2026, from [Link]
Sources
- 1. 1095823-58-7|N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide|N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide|-范德生物科技公司 [bio-fount.com]
- 2. Tovorafenib D3 | CAS No. NA | | SynZeal [synzeal.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. kmpharma.in [kmpharma.in]
- 5. kmpharma.in [kmpharma.in]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Tovorafenib intermediate 1 chemical data sheet
This guide details the chemical specifications, synthesis, and application of 6-Amino-5-chloropyrimidine-4-carboxylic acid , commercially designated as Tovorafenib Intermediate 1 .[1]
Chemical Identity & Core Specifications[2]
Tovorafenib Intermediate 1 is the pyrimidine building block used to construct the core scaffold of the pan-RAF kinase inhibitor Tovorafenib (TAK-580).[1] It serves as the electrophilic coupling partner in the final convergent synthesis step, reacting with the chiral thiazole amine fragment.[1]
| Property | Data |
| Chemical Name | 6-Amino-5-chloropyrimidine-4-carboxylic acid |
| Common Name | Tovorafenib Intermediate 1 |
| CAS Registry Number | 914916-98-6 |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 194–199 °C (Decomposes) |
| Solubility | Soluble in DMSO, dilute aqueous base; sparingly soluble in water/methanol.[1] |
| pKa | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine nitrogen) |
| SMILES | NC1=C(Cl)C(C(O)=O)=NC=N1 |
Part 1: Synthesis & Process Chemistry
Objective: Scalable preparation of 6-Amino-5-chloropyrimidine-4-carboxylic acid (4) from commodity pyrimidines.
Retrosynthetic Logic
The installation of the carboxylic acid at the C4 position of the pyrimidine ring, adjacent to a chlorine at C5 and an amine at C6, is the critical challenge.[1] A robust industrial route utilizes Palladium-catalyzed carbonylation of a trichloropyrimidine precursor, ensuring regioselectivity and scalability.[1]
Step-by-Step Protocol
Step 1: Chlorination of 4,6-Dihydroxypyrimidine
-
Reagents: 4,6-Dihydroxypyrimidine, POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst).[1]
-
Conditions: Reflux (100–110 °C) for 4–6 hours.
-
Mechanism: Vilsmeier-Haack type activation of the tautomeric enol, followed by nucleophilic substitution by chloride.[1]
-
Product: 4,6-Dichloropyrimidine.[1]
Step 2: Electrophilic Chlorination (C5 Functionalization)
-
Reagents: 4,6-Dichloropyrimidine, NCS (N-Chlorosuccinimide) or Cl₂ gas, Acetic Acid.[1]
-
Conditions: 60–80 °C.[1]
-
Insight: The C5 position is electron-rich relative to C2/C4/C6.[1] Electrophilic aromatic substitution proceeds readily here.
-
Product: 4,5,6-Trichloropyrimidine.[1]
Step 3: Regioselective Ammonolysis
-
Reagents: 4,5,6-Trichloropyrimidine, Ammonia (NH₃) in Methanol or aqueous NH₄OH.[1]
-
Conditions: 0–20 °C (Controlled temperature is critical).
-
Selectivity: Nucleophilic aromatic substitution (SₙAr) occurs preferentially at the more electrophilic C4/C6 positions (sterically less hindered than C5).[1] Since C4 and C6 are equivalent, mono-amination yields the desired product.[1]
-
Product: 4-Amino-5,6-dichloropyrimidine.[1]
Step 4: Carbonylation (The Critical Step) [1]
-
Reagents: 4-Amino-5,6-dichloropyrimidine, CO (Carbon Monoxide) gas (5–10 bar), PdCl₂(dppf) or Pd(OAc)₂/Xantphos, Triethylamine, Methanol.[1]
-
Conditions: 80–100 °C in an autoclave.
-
Mechanism: Oxidative addition of Pd(0) into the C-Cl bond.[1] The C4-Cl bond is more reactive towards oxidative addition than the C5-Cl bond due to lower electron density at C4 (ortho to ring nitrogens).[1] CO insertion follows, then methanolysis.[1]
-
Intermediate: Methyl 6-amino-5-chloropyrimidine-4-carboxylate.[1]
Step 5: Hydrolysis
-
Reagents: LiOH or NaOH (1M), THF/Water.[1]
-
Conditions: Ambient temperature, 2 hours.
-
Workup: Acidification with HCl to pH 3–4 precipitates the free acid.
-
Final Product: 6-Amino-5-chloropyrimidine-4-carboxylic acid (Intermediate 1) .
Process Flow Diagram (Graphviz)
Caption: Industrial synthesis route for Tovorafenib Intermediate 1 via regioselective carbonylation.
Part 2: Analytical Characterization
Validation Criteria: To ensure the intermediate is suitable for the final coupling step in Tovorafenib manufacturing, the following analytical signatures must be met.
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1] Often broad or invisible if exchanged.[1]
-
δ 8.35 ppm (s, 1H): Pyrimidine ring proton at C2 (-N=CH -N-).[1] This singlet is characteristic of the 4,5,6-substituted pyrimidine core.[1]
-
δ 7.80 ppm (br s, 2H): Primary amine protons (-NH ₂).[1]
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative Mode preferred for carboxylic acids) or Positive Mode.[1]
-
ESI+: [M+H]⁺ = 174.0 / 176.0 (Characteristic 3:1 Chlorine isotope pattern).[1]
-
ESI-: [M-H]⁻ = 172.0.[1]
3. Impurity Profile (HPLC)
-
Critical Impurity A: 4,6-Diamino-5-chloropyrimidine (Over-amination byproduct).[1]
-
Critical Impurity B: 6-Amino-5-chloropyrimidine (Decarboxylated degradation product).[1]
-
Acceptance Limit: Purity > 98.0% (Area %).
Part 3: Downstream Application (Synthesis of Tovorafenib)
Context: Intermediate 1 is the "Left-Hand Side" (LHS) of the Tovorafenib molecule.[1] It is coupled with the "Right-Hand Side" (RHS) chiral amine to form the active drug.[1]
Coupling Reaction:
-
Reagents:
-
Solvent: DMF or EtOAc.[1]
-
Mechanism: Activation of the carboxylic acid (Intermediate 1) to an active ester, followed by nucleophilic attack by the chiral primary amine of the thiazole fragment.[1]
-
Outcome: Formation of the amide bond, yielding Tovorafenib (TAK-580) .[1]
Part 4: Safety & Handling
-
Hazard Statements:
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety can be prone to decarboxylation at elevated temperatures over prolonged periods.[1]
References
-
Sunesis Pharmaceuticals, Inc. (2009).[1] Raf Kinase Inhibitors and Methods of Use Thereof. WO Patent 2009/006389.[1] (Primary patent describing the chemical structure and synthesis of TAK-580).[1]
-
PubChem. (n.d.).[1][5] Tovorafenib (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 3, 2026.[1][5]
-
Tyndal Labs. (n.d.).[1] Tovorafenib Intermediate 1 Data Sheet. Retrieved February 3, 2026.[1][5] [1]
-
ChemicalBook. (2025).[1] 6-Amino-5-chloropyrimidine-4-carboxylic acid Properties. Retrieved February 3, 2026.[1][5]
-
Guide to Pharmacology. (2024).[1] Tovorafenib Ligand Page. IUPHAR/BPS.[1]
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- 3. 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the novel compound N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. By dissecting its structural components, this document will explore its physicochemical properties, propose a viable synthetic route, and discuss its potential mechanisms of action and therapeutic applications based on analogous structures.
Molecular Structure and Physicochemical Properties
The fundamental structure of N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide is a composite of three key moieties: a substituted pyridine ring, a central thiazole carboxamide core, and a hydroxyiminoethyl group. Each of these components contributes to the overall chemical and biological profile of the molecule.
The IUPAC name, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide, precisely defines its atomic arrangement. The core of the molecule is a thiazole-5-carboxamide. Attached to the amide nitrogen is a 5-chloro-4-(trifluoromethyl)-2-pyridinyl group. The 2-position of the thiazole ring is substituted with a 1-(hydroxyimino)ethyl group.
Figure 1: 2D structure of the title compound.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C12H8ClF3N4O2S | - |
| Molecular Weight | 376.73 g/mol | - |
| XLogP3 | 3.5 | PubChem (CID: 16736274)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (CID: 16736274)[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem (CID: 16736274)[1] |
| Rotatable Bond Count | 4 | PubChem (CID: 18) |
The trifluoromethyl group is a notable feature, known for its ability to enhance metabolic stability and membrane permeability of drug candidates.[2] The chloro-substituent on the pyridine ring can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.[3] The thiazole core is a common scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial and anticancer properties.[4][5]
Proposed Synthesis Pathway
While a specific synthesis protocol for N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide has not been published, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for the synthesis of similar thiazole derivatives.[6][7]
The proposed synthesis would likely involve a multi-step process, beginning with the construction of the core thiazole ring, followed by the sequential addition of the side chains.
Figure 2: Proposed synthetic workflow.
Experimental Protocol (Hypothetical)
-
Synthesis of 2-(1-(hydroxyimino)ethyl)thiazole-5-carboxylic acid (Intermediate I):
-
Step 1: Oximation. 2-Acetylthiazole is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime, 2-(1-(hydroxyimino)ethyl)thiazole.
-
Step 2: Carboxylation. The thiazole ring is carboxylated at the 5-position. This could be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation of a 5-halothiazole derivative.
-
-
Synthesis of 5-chloro-4-(trifluoromethyl)pyridin-2-amine (Intermediate J):
-
This key intermediate can be synthesized from commercially available starting materials. The synthesis of trifluoromethylpyridines often involves vapor-phase chlorination/fluorination reactions.[8]
-
-
Amide Coupling:
-
The final step involves the coupling of the carboxylic acid (Intermediate I) with the amine (Intermediate J). This is typically achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an appropriate solvent like dimethylformamide (DMF).
-
Potential Mechanism of Action and Biological Activity
The biological activity of N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide is not yet reported. However, based on its structural motifs, we can hypothesize potential mechanisms of action.
-
Kinase Inhibition: The N-phenyl-thiazolecarboxamide scaffold is a known feature in kinase inhibitors. For instance, Dasatinib, a dual BCR/ABL and Src family tyrosine kinase inhibitor, contains a similar core structure.[9][10] The pyridine and thiazole rings can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.
-
Antimicrobial Activity: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The specific substitutions on the thiazole and pyridine rings would determine the spectrum of activity.
-
Enzyme Inhibition: The trifluoromethyl group can enhance the inhibitory activity of a molecule towards certain enzymes. For example, some trifluoromethylated compounds act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[2]
Sources
- 1. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. WO2006099474A1 - 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites - Google Patents [patents.google.com]
The Multifaceted Biological Activities of C12H8ClF3N4O2S Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The chemical scaffold represented by the molecular formula C12H8ClF3N4O2S embodies a confluence of functionalities that are highly sought after in modern drug discovery. The presence of a trifluoromethyl group is known to enhance metabolic stability and bioavailability[1]. Furthermore, the inclusion of nitrogen and sulfur-containing heterocyclic rings, such as pyrazoles and thiazoles, is a hallmark of many successful therapeutic agents, bestowing upon them a wide range of biological activities. These derivatives have emerged as promising candidates in the development of novel therapeutics, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the biological activities of C12H8ClF3N4O2S derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Anticancer Potential: Targeting the Engines of Malignancy
Derivatives bearing the C12H8ClF3N4O2S chemical formula are poised to exhibit potent anticancer properties, primarily through the inhibition of key cellular signaling pathways that are often dysregulated in cancer.
Kinase Inhibition: A Prominent Mechanism of Action
A significant body of research points towards the role of structurally related compounds as potent kinase inhibitors.[2][3][4][5] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a common driver of tumorigenesis.
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is linked to poor prognosis in several cancers. Inhibition of these kinases leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
PIM Kinase Inhibition: PIM kinases are constitutively active serine/threonine kinases that promote cell survival and proliferation. Their inhibition is a promising strategy for treating various hematological and solid tumors.[3]
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth and survival. Natural compounds and their derivatives are being explored as PI3K inhibitors.[4]
-
MEK/ERK Pathway Interference: The RAS/MAPK signaling cascade, which includes MEK and ERK, is frequently activated in cancer and plays a central role in cell proliferation and survival.[6]
The pleiotropic effects of these derivatives can lead to a range of anticancer responses, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[7][8]
Signaling Pathway of a Putative C12H8ClF3N4O2S Kinase Inhibitor
Caption: Putative inhibitory actions of a C12H8ClF3N4O2S derivative on key oncogenic signaling pathways.
Antimicrobial and Antifungal Efficacy: A New Frontier in Infectious Disease
The emergence of multidrug-resistant pathogens presents a critical global health challenge. Heterocyclic compounds containing pyrazole and trifluoromethyl moieties have demonstrated significant promise as novel antimicrobial and antifungal agents.[9][10][11]
Antibacterial Activity
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[9] A noteworthy aspect of their activity is the ability to prevent and eradicate biofilms, which are notoriously difficult to treat with conventional antibiotics.[9]
Antifungal Activity
Pyrazole-containing compounds have also been identified as potent antifungal agents.[11] The structure-activity relationships of these derivatives indicate that specific substitutions on the heterocyclic core are crucial for their antifungal potency.[12] Studies have shown efficacy against a range of fungal pathogens, including strains of Candida and Aspergillus.[13][14]
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
The biological activity of C12H8ClF3N4O2S derivatives is intrinsically linked to their three-dimensional structure. Understanding the structure-activity relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[12][15][16]
Key considerations for SAR studies include:
-
Position of Substituents: The location of the chloro, trifluoromethyl, and other functional groups on the aromatic and heterocyclic rings can dramatically influence target binding and overall activity.[17]
-
Nature of the Heterocyclic Core: The choice of the core heterocyclic system (e.g., pyrazole, thiazole, or a fused system) will dictate the compound's geometry and its interactions with biological targets.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can impact the molecule's reactivity and binding affinity.[17]
Systematic modification of the C12H8ClF3N4O2S scaffold and subsequent biological evaluation are essential for elucidating these relationships and guiding the design of more effective therapeutic agents.
Experimental Protocols: A Framework for Evaluation
The following section outlines standardized, step-by-step methodologies for assessing the key biological activities of C12H8ClF3N4O2S derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a C12H8ClF3N4O2S derivative against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, K562 - leukemia) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the C12H8ClF3N4O2S derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: A stepwise workflow for determining the in vitro cytotoxicity of test compounds.
Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a C12H8ClF3N4O2S derivative against pathogenic bacterial strains.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the C12H8ClF3N4O2S derivative in broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Quantitative Data Summary
While specific data for a compound with the exact formula C12H8ClF3N4O2S is not available in the public domain, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.
| Compound Class/Derivative | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| Polysubstituted Pyrazole Derivative | Anticancer | HepG2 cells | 2 µM | [18] |
| Pyrazole Benzothiazole Hybrid | Anticancer | Various cancer cell lines | 3.17 - 6.77 µM | [18] |
| N-(trifluoromethyl)phenyl Pyrazole | Antibacterial | E. coli | 25 µg/mL | [19] |
| Flavanone Derivative | Antifungal | C. albicans | 10 µg/mL | [19] |
Conclusion and Future Directions
The C12H8ClF3N4O2S scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The insights gathered from related chemical series strongly suggest potential applications in oncology and infectious diseases. Future research should focus on the synthesis and screening of a focused library of C12H8ClF3N4O2S derivatives to fully elucidate their therapeutic potential. Comprehensive SAR studies, coupled with mechanistic investigations and in vivo efficacy models, will be crucial in advancing these promising compounds from the laboratory to the clinic.
References
- RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
- PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. 2022.
- MDPI. Biological Activity of Hexaazaisowurtzitane Derivatives. 2023.
- MDPI. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer.
- Novel Arcyriaflavin-A Derivatives as PIM Kinase Inhibitors for Treating Cancer. 2023.
- MDPI. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives.
- PubMed Central. Antifungal and Antibacterial Activities of Isolated Marine Compounds. 2023.
- PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. 2022.
- Antimicrobial activities of Conyzolide and Conyzoflavone from Conyza canadensis.
- PubMed Central. Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents.
- PubMed. Anticancer Activity of Artemisinin and its Derivatives.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. 2025.
- ResearchGate. (PDF) Antibacterial, antifungal properties and chemical composition of freshwater macroalgae, Cladophora glomerata. 2020.
- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.
- MDPI. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products.
- ResearchGate. Structure activity relationship of the synthesized compounds.
- PubMed. Anticancer activities of artemisinin and its bioactive derivatives. 2009.
- SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. 2020.
- National Institutes of Health. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. 2023.
- Frontiers. Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation.
- PubMed. Synthesis and structure-activity relationship study of lamellarin derivatives. 2002.
- ResearchGate. (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. 2025.
- PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
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- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benthamscience.com [benthamscience.com]
- 4. ijper.org [ijper.org]
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- 6. Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Safety Data Sheet (SDS) & Profiling of Tovorafenib Impurity 6
The following technical guide is structured as a comprehensive Safety Data Sheet (SDS) and analytical profiling whitepaper for Tovorafenib Impurity 6 , designed for researchers and drug development professionals.
CAS Registry No: 1095823-58-7 Chemical Designation: N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-2-(1-(hydroxyimino)ethyl)thiazole-5-carboxamide[1]
Executive Summary & Scientific Context
Tovorafenib (DAY101/TAK-580) is a Type II pan-RAF kinase inhibitor currently approved for pediatric low-grade glioma (pLGG).[1][2] In the synthesis and quality control of this API, Impurity 6 (CAS 1095823-58-7) represents a critical synthetic intermediate .[1][3]
Structurally, Impurity 6 is the oxime precursor to the chiral ethylamine moiety of Tovorafenib.[1][3] Its presence in the final drug substance indicates incomplete reduction or residual carryover from the upstream synthesis steps.[3] Control of this impurity is vital not only for purity standards (ICH Q3A) but also due to the reactive nature of oxime functionalities, which require rigorous genotoxicity assessment under ICH M7 guidelines.[1][3]
This guide provides a validated SDS structure, analytical characterization protocols, and a mechanistic view of its origin.[1][3]
Chemical Identification & Properties
The following data establishes the unique identity of Impurity 6, distinguishing it from the final API and other process impurities.
| Property | Specification |
| Common Name | Tovorafenib Impurity 6 |
| Chemical Name | N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-2-(1-(hydroxyimino)ethyl)thiazole-5-carboxamide |
| CAS Number | 1095823-58-7 |
| Molecular Formula | C₁₂H₈ClF₃N₄O₂S |
| Molecular Weight | 364.73 g/mol |
| Structural Class | Thiazole-carboxamide / Pyridine derivative / Oxime |
| Appearance | White to off-white solid |
| Solubility | DMSO, Methanol (Sparingly soluble in water) |
| SMILES | CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F |
Hazard Identification (GHS Classification)
Note: While vendor SDSs often list "No Data Available" for research intermediates, a Senior Application Scientist must apply Structure-Activity Relationship (SAR) analysis to establish precautionary protocols.
GHS Classification (Predicted)
Based on the presence of the chloropyridine and trifluoromethyl moieties, combined with the oxime functional group, the following classifications are recommended for risk management:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][3]
-
Genotoxicity: Flag for Assessment. Oximes can undergo metabolic activation.[1][3] Treat as a potential mutagen until Ames test data proves otherwise (ICH M7 Class 3 or 4).[1]
Label Elements[1][3][7]
-
Signal Word: WARNING
-
Hazard Statements:
Origin & Synthesis Pathway (Mechanistic Insight)
Understanding the origin of Impurity 6 is essential for process control.[1][3] It is generated during the construction of the thiazole core, specifically before the introduction of the pyrimidine headgroup.[1][3]
Pathway Description:
-
Precursor: The process likely begins with a ketone-substituted thiazole coupled to the chloropyridine.[1]
-
Oxime Formation (Impurity 6): The ketone is reacted with hydroxylamine to form the oxime (Impurity 6).[1]
-
Reduction: The oxime is reduced (often enantioselectively) to the chiral amine.[1][3]
-
Coupling: The resulting amine is coupled with the chloropyrimidine carboxylic acid to form Tovorafenib.[1][2][3]
Impurity Risk: If the reduction step (Step 3) is incomplete, Impurity 6 carries forward.[1][3]
Figure 1: Synthetic pathway of Tovorafenib highlighting Impurity 6 as the oxime intermediate and its potential for carryover.[1][3]
Handling, Storage, and First Aid Protocols
Self-Validating Protocol: These measures assume the compound is a potent kinase inhibitor intermediate.[1][3]
Storage Conditions
-
Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).[1]
-
Atmosphere: Store under inert gas (Nitrogen/Argon).[1] Oximes can be sensitive to hydrolysis under acidic moisture conditions.[1][3]
-
Container: Amber glass vials (light sensitive).
Personal Protective Equipment (PPE)[1][3]
-
Respiratory: NIOSH-approved N95 or P100 respirator if handling powder outside a fume hood.[1]
-
Hand Protection: Nitrile gloves (Double gloving recommended; >0.11mm thickness).[1]
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][3] Rationale: Fluorinated pyridines can cause respiratory distress.[1][3]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][3] Remove contaminated clothing.[1][3]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[1][3]
Analytical Profiling (Methodology)
To detect and quantify Impurity 6 in Tovorafenib samples, the following HPLC method parameters are recommended based on the polarity difference between the oxime (Impurity 6) and the amine/amide (Tovorafenib).
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine/Thiazole absorption) |
| Retention Logic | Impurity 6 (Oxime) is generally less polar than the reduced amine intermediate but more polar than the final Tovorafenib molecule due to the lack of the lipophilic pyrimidine tail.[1][3] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Fragmentation Pattern: Look for loss of the oxime hydroxyl group (-17 Da) or cleavage of the amide bond releasing the chloropyridyl-amine fragment.[1]
Regulatory & Toxicology Assessment (ICH Guidelines)
Genotoxicity (ICH M7)
Impurity 6 contains an oxime structure.[1][3] While not explicitly a high-potency mutagen like nitro-groups, oximes can undergo metabolic activation.[1][3]
-
Requirement: If levels exceed the qualification threshold (typically 0.15% or 1.0 mg/day intake), an Ames Test (OECD 471) is mandatory.[1][3]
-
Control Strategy: Purge factors must be demonstrated during the reduction step to ensure Impurity 6 is NMT (Not More Than) the TTC (Threshold of Toxicological Concern) in the final API.
Impurity Limits (ICH Q3A)[1][3]
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (requires structural characterization, provided here).
-
Qualification Threshold: 0.15% (requires safety data).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25161177, Tovorafenib.[1][3] Retrieved from [Link][1][3]
-
U.S. Food and Drug Administration (2024). FDA approves tovorafenib for patients with relapsed or refractory BRAF-altered pediatric low-grade glioma.[1][4] Retrieved from [Link][1][2][3]
-
CleanChem Laboratories (n.d.). Tovorafenib Impurity 6 Reference Standard (CAS 1095823-58-7).[1] Retrieved from [Link][1][3]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Retrieved from [Link]
-
KM Pharma Solution (n.d.). Material Safety Data Sheet: Tovorafenib Impurity 6.[1][3] Retrieved from [Link][1][3]
Sources
Technical Guide: Physicochemical Profiling & Characterization of CAS 1095823-58-7
The following technical guide details the physical properties, structural characterization, and analytical relevance of CAS 1095823-58-7 , a critical intermediate in the synthesis of the RAF kinase inhibitor Tovorafenib .[1]
Subject: Tovorafenib Intermediate (Oxime Precursor) CAS Registry Number: 1095823-58-7 Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide
Executive Summary
CAS 1095823-58-7 is a specialized pharmaceutical intermediate functioning as the oxime precursor in the synthetic pathway of Tovorafenib (TAK-580) , a type II BRAF kinase inhibitor used in treating pediatric low-grade gliomas.
From a process chemistry perspective, this molecule represents a Critical Quality Attribute (CQA) checkpoint.[1] Its formation marks the successful installation of the oxime functionality, which serves as the handle for the subsequent stereoselective reduction to the chiral amine pharmacophore.[1] Control of this intermediate's purity is essential to prevent "carry-over" impurities that could compromise the enantiomeric excess (ee) of the final drug substance.
Chemical Identity & Structural Analysis[2]
Nomenclature & Identifiers
| Property | Detail |
| CAS Number | 1095823-58-7 |
| IUPAC Name | N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide |
| Common Ref. | Tovorafenib Impurity 6; Tovorafenib Oxime Intermediate |
| Molecular Formula | C₁₂H₈ClF₃N₄O₂S |
| Molecular Weight | 364.73 g/mol |
| SMILES | CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F |
Structural Features
The molecule comprises three distinct domains critical for its physicochemical behavior:
-
Thiazole Core : A central 5-membered aromatic ring providing structural rigidity.
-
Pyridine Moiety : Substituted with electron-withdrawing groups (-Cl, -CF₃), significantly reducing the basicity of the pyridine nitrogen and increasing lipophilicity.[1]
-
Oxime Functionality : The =N-OH group introduces hydrogen bond donor/acceptor capability, influencing crystal packing and solubility.[1]
Physicochemical Profiling
Solid-State Properties
-
Appearance : White to off-white crystalline solid.[2]
-
Melting Point : High-melting solid (Predicted range: 220–250°C, decomposition likely near melt).[1] Note: Oximes typically exhibit higher melting points than their ketone precursors due to intermolecular hydrogen bonding.
-
Crystallinity : High propensity for polymorphism.[1] The oxime hydroxyl group can form dimers or polymeric H-bond networks in the crystal lattice.
Solution Properties
-
Solubility Profile :
-
Lipophilicity (LogP) : ~2.8 (Predicted). The trifluoromethyl and chloro groups drive high lipophilicity, while the amide and oxime provide polar balance.[1]
-
Acidity (pKa) :
-
Oxime OH: ~10.5 (Weakly acidic).
-
Amide NH: ~11.0 (Very weakly acidic due to electron-deficient pyridine ring).
-
Pyridine N: Non-basic (pKa < 1.0) due to strong electron withdrawal by -CF₃ and -Cl.
-
Synthetic Context & Formation
Understanding the origin of CAS 1095823-58-7 is vital for impurity tracking. It is generated via the condensation of hydroxylamine with the corresponding ketone.
Figure 1: Synthetic pathway illustrating the role of CAS 1095823-58-7 as the pivotal oxime intermediate converting the ketone to the chiral amine.[3]
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Objective : Quantify CAS 1095823-58-7 levels in Tovorafenib process streams.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient :
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B (Linear Ramp)
-
15-20 min: 90% B
-
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV at 254 nm (Pyridine/Thiazole absorption max).
-
Retention Time Logic : The Oxime (CAS 1095823-58-7) will elute after the more polar amine product but before the highly lipophilic ketone precursor (due to the H-bonding capability of the OH group).
Nuclear Magnetic Resonance (NMR)
Objective : Structural confirmation of the oxime geometry (E/Z isomerism).
-
Solvent : DMSO-d₆.
-
Key Signals :
-
Interpretation : The presence of a single set of peaks indicates a single geometric isomer (typically the E-isomer is thermodynamically favored). Splitting of the methyl signal suggests an E/Z mixture.[1]
Mass Spectrometry (LC-MS)
-
Ionization : Electrospray Ionization (ESI), Positive Mode.[1]
-
Parent Ion : [M+H]⁺ = 365.7 m/z.
-
Fragmentation Pattern :
-
Loss of -OH (M-17).
-
Cleavage of the amide bond yielding the thiazole fragment and the aminopyridine fragment.
-
Handling & Stability
-
Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo Beckmann rearrangement or hydrolysis under acidic/thermal stress.[1]
-
Light Sensitivity : Protect from light.[1] Halogenated heterocycles can be photosensitive.[1]
-
Safety : Treat as a potent toxicant. The trifluoromethyl-pyridine moiety is associated with high biological activity. Use full PPE (gloves, respirator) in a fume hood.[1]
References
-
PubChem Compound Summary . Tovorafenib.[1][2][4][5][6][7][8] National Center for Biotechnology Information.[1] Available at: [Link]
-
Day One Biopharmaceuticals . Tovorafenib (Ojemda) Prescribing Information. US Food and Drug Administration.[1] Available at: [Link]
-
World Intellectual Property Organization (WIPO) . Patent WO2009006389: Compounds useful as Raf Kinase Inhibitors.[1] (Original synthesis describing the oxime intermediate pathway). Available at: [Link]
-
SynZeal Research . Tovorafenib Impurities and Standards. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Tovorafenib Impurities | SynZeal [synzeal.com]
- 6. Tovorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharsight.greyb.com [pharsight.greyb.com]
- 8. cleanchemlab.com [cleanchemlab.com]
role of C12H8ClF3N4O2S in Tovorafenib synthesis
The Role of in Tovorafenib Synthesis
Technical Guide for Process Chemists & Drug Developers [1]
Executive Summary: The Synthetic Pivot Point
In the GMP manufacturing of Tovorafenib, the molecule
-
Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide[1]
-
Role: Precursor to the chiral ethylamine linker.[1]
-
Criticality: It bridges the initial amide coupling and the stereoselective reduction required to generate the active (R)-enantiomer of the drug.[1]
Chemical Characterization & Identity
Before proceeding to the synthesis, rigorous characterization of this intermediate is required to ensure downstream purity.[1]
| Attribute | Specification |
| Formula | |
| Molecular Weight | 364.73 g/mol |
| Structure Type | Heteroaryl Amide Oxime |
| Key Functional Groups | [1][2][3][4][5][6] • Trifluoromethyl-Chloropyridine : Lipophilic kinase binding motif.[1]• Thiazole Carboxamide : Core scaffold linker.[1]• Oxime ( |
| Physical State | White to off-white solid |
| Solubility Profile | Low solubility in water; soluble in DMSO, DMF, and warm MeOH.[1] |
Synthetic Pathway: The Convergent Route
The synthesis of Tovorafenib is a convergent process involving three main fragments. The Oxime Intermediate is the product of the first major coupling event and the subsequent functional group interconversion.
Mechanistic Workflow
-
Amide Coupling: The 2-acetylthiazole carboxylic acid is coupled with the chloropyridin-2-amine.[1]
-
Condensation (Oxime Formation): The acetyl ketone reacts with hydroxylamine to form the target Oxime (
).[1] -
Reduction: The oxime is reduced to the primary amine.[1]
-
Final Coupling: The resulting amine is coupled with the pyrimidine moiety to yield Tovorafenib.[1]
Pathway Visualization
The following diagram illustrates the position of the Oxime Intermediate within the total synthesis.
Caption: Convergent synthesis of Tovorafenib highlighting the central role of the Oxime Intermediate (
Detailed Experimental Protocols
The following protocols describe the generation and consumption of the Oxime Intermediate, based on standard process chemistry methodologies for this class of kinase inhibitors.
Step 1: Synthesis of the Oxime Intermediate ( )
Objective: Convert the ketone functionality of the acetyl-amide precursor into the oxime.[1]
-
Reagents:
-
Protocol:
-
Dissolution: Charge the reaction vessel with the Acetyl-Amide precursor (1.0 eq) and Ethanol (10 vol).
-
Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by HPLC for the disappearance of the ketone peak. -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Isolation: Add water to the residue to precipitate the product.[1] Filter the white solid.
-
Purification: Wash the cake with water and cold ethanol. Dry in a vacuum oven at
. -
Yield: Expected yield 85–95%.
-
Step 2: Reduction to the Amine Linker
Objective: Reduce the oxime to the primary amine (
Process Chemistry & Impurity Control
In a regulatory context, the Oxime Intermediate is a critical control point.[1]
Impurity Profile
Controlling the synthesis of
| Impurity ID | Structure Description | Origin | Control Strategy |
| Impurity 7 | Acetyl-Amide (Ketone) | Unreacted starting material from Step 1.[1] | Ensure >99% conversion during oximation; purge via solubility difference in EtOH. |
| Impurity 1 | Amine Intermediate | Over-reduction or degradation.[1] | Isolate Oxime as a solid before reduction step.[1] |
| Hydrolysis Byproducts | Free Pyridin-2-amine | Amide bond hydrolysis.[1] | Maintain pH 4–6 during oximation; avoid strong mineral acids.[1] |
Stability
The oxime group is generally stable but can undergo hydrolysis back to the ketone under strongly acidic conditions or rearrangement (Beckmann rearrangement) at high temperatures.[1] Storage should be in cool, dry conditions away from strong acids.[1]
References
-
Sun, D., et al. (2024).[1] Tovorafenib (Ojemda): A Type II RAF Kinase Inhibitor for Pediatric Low-Grade Glioma.[1] FDA New Drug Approvals. Link
-
Sunesis Pharmaceuticals. (2009).[1] Raf Kinase Inhibitors and Methods of Use Thereof. US Patent 2009/0036419 A1. (Describes the core scaffold and synthesis of Example 10Da/TAK-580). Link
-
SynZeal Research. (2024).[1] Tovorafenib Impurity Standards and Characterization. (Identification of Impurity 6/Oxime Intermediate). Link
-
PubChem. (2024).[1] Tovorafenib Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Tovorafenib D3 | CAS No. NA | | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 6. Anti-tumor activity of the pan-RAF inhibitor TAK-580 in combination with KPT-330 (selinexor) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for a Key Tovorafenib Intermediate: 4-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methylthiazole-5-carboxamide (C12H8ClF3N4O2S)
Introduction
Tovorafenib is a potent and selective inhibitor of the RAF kinase pathway, a critical signaling cascade implicated in various cancers.[1] The synthesis of this complex molecule relies on the efficient construction of key heterocyclic intermediates. This application note provides a detailed, research-grade protocol for the synthesis of a crucial intermediate, 4-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methylthiazole-5-carboxamide, with the molecular formula C12H8ClF3N4O2S. This intermediate combines the essential trifluoromethylpyridine and aminothiazole carboxamide moieties, representing a significant milestone in the total synthesis of Tovorafenib.
The protocol herein is designed for researchers, medicinal chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and conditions, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Synthetic Strategy: A Convergent Approach
A convergent synthetic strategy is employed for the preparation of the target intermediate. This approach involves the separate synthesis of two key building blocks: the trifluoromethylpyridine core and the aminothiazole carboxamide fragment. These fragments are then coupled in the final step, a strategy that often leads to higher overall yields and simplifies purification processes.
The proposed synthetic pathway is outlined below:
Figure 1: Convergent synthetic workflow for the Tovorafenib intermediate.
Part 1: Synthesis of the Thiazole Fragment (2-Amino-N-methylthiazole-5-carboxamide)
The synthesis of the aminothiazole carboxamide fragment proceeds in two steps from a commercially available starting material.
Step 1.1: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions.
Protocol:
-
To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v), add lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2-amino-4-methylthiazole-5-carboxylic acid as a solid.
Causality: The use of a mixed solvent system of THF and water ensures the solubility of both the starting material and the hydroxide salt. Acidification is crucial to protonate the carboxylate salt, rendering it soluble in the organic extraction solvent.
Step 1.2: Amidation of 2-Amino-4-methylthiazole-5-carboxylic acid
The carboxylic acid is then converted to the desired N-methylamide. This is achieved using a standard peptide coupling reagent to activate the carboxylic acid for nucleophilic attack by methylamine.
Protocol:
-
Dissolve 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) and stir for 15 minutes.
-
Add a solution of methylamine in THF (2.0 M, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 2-amino-N-methylthiazole-5-carboxamide.
Causality: BOP is an efficient coupling reagent that minimizes side reactions and racemization (though not a concern here). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate byproduct. The workup with water is necessary to remove the water-soluble byproducts.
Part 2: Palladium-Catalyzed Cross-Coupling
The final and key step in this synthesis is the formation of the C-N bond between the pyridine and thiazole rings. A Buchwald-Hartwig amination is the method of choice for this transformation, known for its high efficiency and functional group tolerance.[2][3]
Figure 2: Key components of the Buchwald-Hartwig cross-coupling reaction.
Step 2.1: Buchwald-Hartwig Amination
Protocol:
-
To an oven-dried Schlenk tube, add 2-bromo-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 2-amino-N-methylthiazole-5-carboxamide (1.2 eq), cesium carbonate (Cs2CO3) (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the target intermediate, 4-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methylthiazole-5-carboxamide.
Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like Xantphos, is essential for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that forms the C-N bond.[4] Cesium carbonate is a strong base required for the deprotonation of the amine. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
Characterization and Data
| Step | Product | Expected Yield (%) | Purity (by HPLC) | Analytical Data |
| 1.1 | 2-Amino-4-methylthiazole-5-carboxylic acid | 85-95 | >95% | ¹H NMR, ¹³C NMR, MS |
| 1.2 | 2-Amino-N-methylthiazole-5-carboxamide | 70-80 | >98% | ¹H NMR, ¹³C NMR, MS |
| 2.1 | Target Intermediate | 60-70 | >99% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
Safety Precautions
-
Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be sensitizers. Avoid inhalation and skin contact.
-
Reactions under Inert Atmosphere: Proper techniques for handling air-sensitive reagents and reactions should be followed.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a key Tovorafenib intermediate. The convergent approach, utilizing a reliable Buchwald-Hartwig cross-coupling reaction, offers an efficient route to this complex molecule. The provided rationale for each step aims to empower researchers to troubleshoot and adapt the protocol as needed for their specific applications.
References
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]
- Synthesis of novel 2-amino thiazole deriv
-
Tovorafenib. Massive Bio. [Link]
-
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Pipzine Chemicals. [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
The discovery (A) and synthesis (B) of tovorafenib. ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
HPLC method development for CAS 1095823-58-7 detection
Application Note: A Systematic Approach to HPLC Method Development and Validation for Novel Chemical Entities - A Case Study Framework for CAS 1095823-58-7
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the purity, potency, and stability of active pharmaceutical ingredients (APIs).[1][2] The development of a robust and reliable HPLC method for a new chemical entity (NCE) is a critical step in the drug development pipeline.[3] This document presents a comprehensive, systematic framework for the development and validation of a reversed-phase HPLC method. While structured around the placeholder CAS 1095823-58-7, for which no public data is available, the principles, protocols, and workflows detailed herein are universally applicable to novel small molecule drug candidates. The guide follows a four-phase approach: (1) Initial Analyte Characterization, (2) Method Screening, (3) Method Optimization, and (4) Validation in accordance with ICH Q2(R1) guidelines.[4][5][6]
Introduction
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product involves rigorous analytical testing at every stage.[2] HPLC is the most widely used analytical technique in the pharmaceutical industry for this purpose.[1] Developing a "fit-for-purpose" HPLC method requires a deep understanding of chromatographic principles and a systematic approach to optimizing various parameters to achieve accurate and reliable results.[7]
This application note addresses the common challenge faced by researchers when presented with an NCE, such as the compound designated CAS 1095823-58-7, where initial information is limited. It provides a detailed roadmap, explaining the causality behind experimental choices, from initial solubility tests to full method validation, ensuring the final method is robust, reproducible, and compliant with regulatory expectations.[3][8]
Phase 1: Initial Analyte Characterization
Before any chromatographic separation can be attempted, fundamental physicochemical properties of the analyte must be determined. These initial experiments are foundational to all subsequent development choices.
Protocol: Solubility Assessment
Objective: To determine suitable solvents for stock solution preparation and to understand the analyte's polarity, which informs the initial choice of mobile phase and stationary phase.
Methodology:
-
Weigh approximately 1 mg of the analyte (e.g., CAS 1095823-58-7) into several 1.5 mL vials.
-
To each vial, add 1 mL of a different solvent. A recommended starting set includes:
-
Water (High Polarity)
-
Methanol (MeOH) (Medium Polarity)
-
Acetonitrile (ACN) (Medium Polarity)
-
Dimethyl Sulfoxide (DMSO) (High Polarity, Aprotic)
-
Tetrahydrofuran (THF)
-
50:50 (v/v) Acetonitrile:Water
-
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If not fully dissolved, sonicate for 5 minutes and re-inspect.
-
Document the solubility as "Freely Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.
Causality: The choice of diluent is critical. The analyte must be fully soluble in the sample solvent to ensure accurate and reproducible injections. Furthermore, the sample solvent should be compatible with the mobile phase to prevent analyte precipitation on the column, which can cause pressure issues and poor peak shape. Ideally, the sample diluent should be the same as, or weaker than, the initial mobile phase composition.
Protocol: UV-Vis Spectral Analysis
Objective: To determine the wavelength of maximum absorbance (λmax). This is crucial for setting the detector to achieve the highest sensitivity for the analyte.
Methodology:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a solvent in which it is freely soluble (determined in Sec 2.1).
-
Use a UV-Vis spectrophotometer to scan the solution across a range of wavelengths (typically 200-400 nm) against a solvent blank.
-
Identify the wavelength(s) at which absorbance is highest. This is the λmax.
-
If multiple λmax values are observed, or if the goal is to detect impurities with different spectral properties, a Photodiode Array (PDA) detector is highly recommended for the HPLC analysis.
Causality: Selecting the λmax ensures the highest signal-to-noise ratio, which is essential for achieving low limits of detection (LOD) and quantification (LOQ). For purity methods, a PDA detector provides spectral data across the entire peak, which can be used to assess peak purity and identify co-eluting impurities.
Phase 2: Initial Method Screening
The goal of this phase is not to achieve a perfect separation, but to establish a starting point. A generic gradient method is an excellent tool for initial analysis.[9]
Rationale for Screening Conditions
-
Chromatography Mode: Reversed-Phase (RP) HPLC is the most common mode, suitable for a wide range of small molecules of moderate to low polarity.[9] It will be our starting point.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is a logical first choice for separating peptides or small molecules.[10] A standard dimension like 4.6 x 150 mm with 3 or 5 µm particles is a good starting point.[9][10]
-
Mobile Phase: A simple mobile phase of water and acetonitrile (ACN) is chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A low concentration of an acid like formic acid (0.1%) is added to both mobile phase components to control the ionization of the analyte and silanols on the column surface, which generally leads to sharper peaks for acidic and basic compounds.[11]
-
Gradient: A fast, broad gradient (e.g., 5% to 95% ACN over 15-20 minutes) is employed to ensure the analyte elutes, regardless of its polarity, and to provide a snapshot of any potential impurities present in the sample.
Protocol: Generic Gradient Screening
Objective: To determine the approximate retention time of the analyte and identify the presence of any major impurities.
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Standard Analytical HPLC/UHPLC with PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | PDA, 200-400 nm, monitoring at λmax |
| Gradient | 5% B to 95% B in 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 5 min |
Workflow Diagram:
Caption: Overall HPLC Method Development Workflow.
Phase 3: Method Optimization
Based on the screening run, the method is now systematically optimized to achieve the desired resolution, peak shape, and run time. Selectivity is the most powerful parameter for improving resolution.[12]
Optimization Strategy
The optimization process is a decision tree based on the results of the screening run.
Caption: Decision tree for HPLC method optimization.
Protocol: Mobile Phase pH and Buffer Selection
Objective: To improve peak shape and manipulate selectivity, especially for ionizable compounds. The ionization state of an analyte is determined by the mobile phase pH, which in turn affects its retention in reversed-phase chromatography.[13]
Methodology:
-
Assess Analyte pKa: If possible, determine the pKa of the analyte (either experimentally or via in silico prediction).
-
Select Buffers: Choose buffers with a pKa within +/- 1 pH unit of the desired mobile phase pH. A concentration of 10-50 mM is generally sufficient.[14]
-
Acidic pH (~2.5-3.5): Phosphate, Formate.
-
Neutral pH (~6.5-7.5): Phosphate.
-
Basic pH (~9.5-10.5): Ammonium Carbonate, Borate.
-
-
Run Experiments: Re-run the gradient experiment using mobile phases buffered at different pH values.
-
Evaluate: Compare chromatograms for changes in peak shape, retention time, and resolution between the analyte and any impurities.
Causality: For a basic analyte, working at a low pH (e.g., 2.5) ensures it is fully protonated and behaves consistently, often resulting in sharp peaks. For an acidic analyte, a low pH suppresses ionization, increasing retention. Conversely, a high pH may be used. The goal is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form, which is crucial for method robustness.[11]
Protocol: Organic Modifier and Stationary Phase Selection
Objective: To alter selectivity when pH adjustments are insufficient to resolve the main peak from impurities.
Methodology:
-
Change Organic Modifier: Replace acetonitrile (ACN) with methanol (MeOH) in the mobile phase and re-run the optimized gradient.
-
Change Stationary Phase: If resolution is still inadequate, screen alternative column chemistries. Good alternatives to a standard C18 include:
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, useful for aromatic compounds.
-
Embedded Polar Group (EPG): Provides different selectivity and is compatible with 100% aqueous mobile phases.[15]
-
C8: Less retentive than C18, which can be useful for highly hydrophobic compounds.[15]
-
-
Evaluate: Compare the chromatograms from each condition, looking for the best separation between the main peak and all impurities.
Causality: ACN and MeOH interact differently with both the analyte and the stationary phase, leading to changes in elution order and resolution. Similarly, different stationary phases offer unique interaction mechanisms (e.g., hydrophobic, pi-pi, shape selectivity) that can be exploited to achieve the desired separation.[12][16]
Phase 4: Method Validation (ICH Q2(R1))
Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose.[17] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][6] The following are key parameters for a quantitative impurity method and an assay.
Validation Parameters and Protocols
| Parameter | Purpose | Protocol Summary |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). | Analyze blank, placebo (if applicable), analyte standard, and a sample spiked with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate peak purity of the analyte peak using a PDA detector. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Prepare at least five concentrations of a reference standard across the specified range (e.g., 80-120% for assay; LOQ to 120% of specification for impurities). Plot peak area vs. concentration and determine the correlation coefficient (r²), y-intercept, and slope. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Derived from the linearity, accuracy, and precision data. |
| Accuracy | To measure the closeness of the test results to the true value. | For assay, analyze a sample of known concentration (e.g., a new standard weighing) and calculate the percentage recovery. For impurities, perform a spike-recovery experiment by adding known amounts of impurities to a sample at different levels (e.g., 3 concentrations, 3 replicates each). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Perform at least six replicate injections of a single sample preparation or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each). Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Can be determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be verified by analyzing a sample at the LOQ concentration and showing acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and organic modifier composition (±2% absolute). Assess the impact on system suitability parameters (e.g., resolution, tailing factor). |
Example Validation Data Summary (Hypothetical)
Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.05 µg/mL (LOQ) - 12 µg/mL | Covers impurity reporting levels |
Accuracy (Spike Recovery)
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
|---|---|---|
| 50% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |
| 150% | 101.1 | 98.0 - 102.0% |
Precision (Repeatability)
| Concentration | Mean Area | RSD (%) | Acceptance Criteria |
|---|
| 100 µg/mL (n=6) | 1,254,321 | 0.45% | ≤ 1.0% |
Conclusion
This application note has detailed a systematic, phase-based approach to developing and validating a reversed-phase HPLC method for a new chemical entity, using the placeholder CAS 1095823-58-7 as a framework. By following a logical progression from basic analyte characterization through methodical screening and optimization to rigorous validation against ICH guidelines, a robust, reliable, and scientifically sound analytical method can be efficiently developed. This framework ensures that the resulting method is fit for its intended purpose in a regulated pharmaceutical environment.
References
-
Varma, A. (2024). HPLC Method Development: Principles, Optimization, and Applications. Acta Chimica Pharmaceutica Indica, 14(1):2.1. Link
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Link
-
Faust, H. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. International Labmate. Link
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Amerigo Scientific. Link
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Link
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Link
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Link
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Link
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Link
-
Dong, M. W. (2012). A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Link
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. Link
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Link
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Link
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link
-
Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Sigma-Aldrich. Link
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Link
-
Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16. Link
-
Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Link
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Agilent. Link
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Link
-
Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters. Link
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Link
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Link
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. wjpmr.com [wjpmr.com]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. starodub.nl [starodub.nl]
- 7. onyxipca.com [onyxipca.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 17. fda.gov [fda.gov]
Application Note: High-Efficiency Coupling Protocol for C12H8ClF3N4O2S
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthetic coupling strategy for C12H8ClF3N4O2S , a representative fluorinated sulfonamide scaffold often utilized in kinase inhibitor discovery (e.g., targeting MAPK or PI3K pathways) or as a fragment in PROTAC linker design.
The protocol focuses on the regioselective sulfonylation of an electron-deficient heteroaromatic amine, a notoriously difficult transformation due to low nucleophilicity and competitive hydrolysis.
Introduction & Mechanistic Rationale
The molecule C12H8ClF3N4O2S (Calculated MW: 364.73 Da) represents a class of N-heteroaryl sulfonamides . These scaffolds are critical in drug discovery due to their ability to mimic the transition state of ATP hydrolysis or bind to allosteric pockets in enzymes.
The Synthetic Challenge
Constructing this scaffold typically involves coupling a chlorinated, trifluoromethyl-substituted sulfonyl chloride with an amino-heterocycle (e.g., aminopyrazine or aminopyrimidine).
-
Problem: Heterocyclic amines (e.g., 2-aminopyrazine) are weak nucleophiles (
). Standard bases like Pyridine or TEA often result in low yields (<30%) and significant hydrolysis of the sulfonyl chloride. -
Solution: This protocol utilizes Lithium Hexamethyldisilazide (LiHMDS) to pre-deprotonate the amine, generating a highly reactive lithium amide species that attacks the sulfonyl electrophile instantaneously, suppressing side reactions.
Retrosynthetic Analysis & Workflow
The strategy disconnects the sulfonamide bond (
-
Electrophile (Fragment A): 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (or Pyridine variant).
-
Nucleophile (Fragment B): 5-Methylpyrazin-2-amine (or isomeric tetra-nitrogen equivalent).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the LiHMDS-mediated sulfonylation. The pre-formation of the lithium amide is the rate-determining step for selectivity.
Experimental Protocol
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. LiHMDS is pyrophoric. Perform all steps under inert atmosphere (Nitrogen/Argon).
Materials & Reagents
| Component | Role | Grade/Spec |
| Fragment A (Sulfonyl Chloride) | Electrophile | >98% Purity, Anhydrous |
| Fragment B (Amino-heterocycle) | Nucleophile | >98% Purity, Dry |
| LiHMDS | Base | 1.0 M in THF |
| THF (Tetrahydrofuran) | Solvent | Anhydrous, inhibitor-free |
| NH₄Cl (sat. aq.) | Quench | Molecular Biology Grade |
Step-by-Step Procedure
Phase 1: Activation of the Nucleophile
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 mins.
-
Dissolution: Add Fragment B (1.0 equiv, 2.0 mmol) and anhydrous THF (10 mL) via syringe. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Slowly add LiHMDS (2.2 equiv, 4.4 mmol) dropwise over 10 minutes.
-
Observation: The solution may turn deep yellow or orange, indicating the formation of the lithium amide anion.
-
Critical: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
Phase 2: Coupling Reaction
-
Addition: Dissolve Fragment A (1.1 equiv, 2.2 mmol) in minimal anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at -78°C.
-
Kinetics: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to Room Temperature (RT) over 2 hours.
-
Checkpoint: Monitor via LC-MS. The mass peak [M+H]+ = 365.0 should be dominant. If unreacted amine remains, heat to 40°C for 1 hour.
-
Phase 3: Quench & Workup
-
Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl (5 mL) . Caution: Gas evolution.
-
Extraction: Dilute with EtOAc (30 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 15 mL).
-
Drying: Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification & Characterization
The crude material often contains sulfonated impurities (bis-sulfonamides) or hydrolyzed sulfonyl acid.
Purification Strategy (Flash Chromatography)
-
Stationary Phase: Silica Gel (40 g cartridge).
-
Mobile Phase: DCM : MeOH (Gradient 0% to 5%).
-
Note: If the product is acidic (sulfonamide NH), adding 0.1% Acetic Acid to the eluent can reduce tailing.
Analytical Validation Criteria (QC)
| Test | Acceptance Criteria | Purpose |
| LC-MS | >95% Area, Mass 364.9 ± 0.2 | Confirm Identity/Purity |
| 1H NMR | Integration of NH (s, ~10-12 ppm) | Confirm Sulfonamide Bond |
| 19F NMR | Single peak ~ -63 ppm | Confirm CF3 Integrity |
Troubleshooting & Optimization
Use the following decision tree to resolve common synthetic failures.
Figure 2: Troubleshooting logic for sulfonamide coupling failures.
References
-
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596–1636. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Pfizer Inc. (2008). Process for the preparation of Sulfonamide Derivatives. US Patent Application 20080188521. Link
-
Bahadur, V., et al. (2015).[1] Copper-catalyzed synthesis of sulfonamides via oxidative cross-coupling. Organic & Biomolecular Chemistry, 13, 8629-8633. Link
Sources
Application Note: A Robust Analytical Framework for the Impurity Profiling of Tovorafenib
Abstract
This document provides a detailed guide and robust protocols for the comprehensive impurity profiling of Tovorafenib, a selective, oral pan-RAF kinase inhibitor.[1] Ensuring the purity and safety of Tovorafenib is paramount for its application in treating vulnerable populations, such as children with low-grade gliomas.[2] This application note outlines an integrated analytical strategy employing stability-indicating Ultra-Performance Liquid Chromatography (UPLC) for impurity separation and quantification, coupled with high-resolution mass spectrometry (HRMS) for structural elucidation. The methodologies are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances.[3][4] We provide detailed, field-proven protocols for forced degradation studies, method validation, and impurity identification to equip researchers and quality control professionals with a self-validating system for ensuring the quality and regulatory compliance of Tovorafenib.
Introduction: The Imperative for Rigorous Impurity Profiling of Tovorafenib
Tovorafenib (formerly DAY101) is a Type II pan-RAF kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[5][6] Its recent approval for treating pediatric low-grade glioma with specific BRAF alterations underscores its therapeutic significance.[7] The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product.
Impurities can originate from numerous sources, including the synthetic pathway (starting materials, intermediates, by-products), degradation of the API under storage or stress conditions, or interaction with excipients.[8] Regulatory bodies worldwide, guided by ICH principles, mandate stringent control over these impurities.[9] Therefore, a robust, validated, and stability-indicating analytical method is not merely a quality control tool but a cornerstone of the drug's safety and quality profile.
This guide details a multi-faceted approach, combining orthogonal analytical techniques to create a comprehensive impurity profile for Tovorafenib.
The Regulatory Landscape: Adherence to ICH Q3A Guidelines
The foundation of our analytical strategy is built upon the ICH Harmonised Guideline Q3A(R2), which provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3] The thresholds stipulated by the ICH guide the entire impurity management process.
| Threshold Concept | Definition | Action Triggered |
| Reporting Threshold | The level at or above which an impurity must be reported in a regulatory submission. | Any impurity detected at or above 0.05% must be documented.[10] |
| Identification Threshold | The level at or above which an impurity's structure must be elucidated. | For a maximum daily dose of ≤2 g/day , this is typically 0.10% or a 1.0 mg total daily intake, whichever is lower.[10] An impurity exceeding this level requires structural characterization. |
| Qualification Threshold | The level at or above which an impurity must be qualified for its biological safety. | For a maximum daily dose of ≤2 g/day , this is typically 0.15% or a 1.0 mg total daily intake, whichever is lower.[10] Qualification involves gathering and evaluating data to establish the biological safety of an individual impurity. |
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurity Management.
A Multi-Stage Strategy for Tovorafenib Impurity Profiling
A successful impurity profiling program is a systematic investigation. Our recommended workflow ensures that the analytical methods are fit-for-purpose and that all potential impurities are effectively detected and controlled.
Diagram 1: Phased workflow for Tovorafenib impurity profiling.
Protocol 1: Forced Degradation Studies
Causality: Forced degradation (stress testing) is indispensable. It serves two primary functions: 1) It helps generate potential degradation products that might form during the product's shelf-life, and 2) It is the ultimate test of a method's specificity, proving its ability to separate the API from its degradants and thus be "stability-indicating."[3][7] The goal is to achieve modest degradation (5-20%) to ensure the formation of relevant products without completely destroying the parent molecule.
Procedure:
-
Prepare a stock solution of Tovorafenib at approximately 1.0 mg/mL in a suitable solvent (e.g., DMSO or Acetonitrile:Water 50:50 v/v).
-
Expose aliquots of this stock solution to the stress conditions outlined in Table 2.
-
After the specified duration, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all stressed samples, including the unstressed control, to a final concentration of ~0.1 mg/mL with the mobile phase diluent.
-
Analyze immediately by the developed UPLC-UV method.
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Post-Stress Processing |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 hours at 60°C | Cool and neutralize with 0.1 M NaOH. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 4 hours at 60°C | Cool and neutralize with 0.1 M HCl. |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temperature | Analyze directly. |
| Thermal | Dry Heat (Solid State) | 48 hours at 80°C | Dissolve in diluent. |
| Photolytic | UV/Visible Light | Expose to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber (as per ICH Q1B). | Dissolve in diluent. |
Table 2: Recommended Conditions for Forced Degradation of Tovorafenib.
Protocol 2: Stability-Indicating UPLC-UV Method for Quantification
Causality: A reversed-phase UPLC method provides the high-resolution separation required to resolve closely eluting impurities from the main Tovorafenib peak. The use of a sub-2 µm particle column enhances efficiency and reduces run times. A photodiode array (PDA) detector is crucial for assessing peak purity across different wavelengths and selecting the optimal wavelength for quantification of all components.[7]
Instrumentation:
-
UPLC System with a binary or quaternary solvent manager.
-
Sample manager with temperature control.
-
Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient (Example) |
| Time (min) | %B |
| 0.0 | 30 |
| 10.0 | 70 |
| 12.0 | 70 |
| 12.1 | 30 |
| 15.0 | 30 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Detection Wavelength | 257 nm (Verify optimal wavelength from Tovorafenib UV spectrum)[7] |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Table 3: UPLC Conditions for Tovorafenib Impurity Profiling. (Note: This is a representative method based on published data and should be optimized and validated).[7]
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve Tovorafenib reference standard in diluent to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve Tovorafenib API in diluent to a final concentration of 1.0 mg/mL (for detection of impurities at the 0.1% level).
Method Validation: This developed method must be rigorously validated according to ICH Q2(R1) guidelines. Key parameters include specificity (proven by forced degradation), linearity, accuracy, precision (repeatability and intermediate), LOD, LOQ, and robustness.
Protocol 3: Impurity Identification by UPLC-High Resolution Mass Spectrometry (HRMS)
Causality: When an impurity exceeds the identification threshold, its structure must be determined. UPLC-UV provides retention time and an estimated quantity, but no structural information.[11] Coupling the UPLC system to a high-resolution mass spectrometer (like a Quadrupole Time-of-Flight, Q-ToF) provides two critical pieces of information: 1) a highly accurate mass measurement of the impurity's molecular ion, which allows for the determination of its elemental formula, and 2) fragmentation patterns (MS/MS) that act as a "fingerprint" to piece together the molecule's structure, often by comparing it to the fragmentation of the parent Tovorafenib molecule.[12][13][14]
Diagram 2: Workflow for impurity structural elucidation using UPLC-HRMS.
Instrumentation:
-
UPLC System (as described in Protocol 2).
-
Q-ToF or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.
UPLC-MS Conditions:
| Parameter | Condition |
| LC Method | Use the validated UPLC method from Protocol 2 to correlate retention times. A volatile mobile phase buffer (e.g., 0.1% Formic Acid in water) must be substituted for non-volatile phosphate buffers. |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (Tovorafenib is expected to readily protonate) |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or MSe |
| Full Scan (MS1) Range | 100 - 1000 m/z |
| MS/MS Scan (MS2) Range | 50 - 800 m/z |
| Collision Energy | Ramped (e.g., 15-45 eV) to generate rich fragmentation |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
Table 4: Representative UPLC-QToF MS Conditions for Tovorafenib Impurity Identification.
Data Analysis:
-
Process the chromatogram to locate the impurity peak of interest.
-
Extract the accurate mass from the MS1 spectrum of the impurity peak.
-
Use software to generate possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).
-
Analyze the MS/MS spectrum. Identify key fragment ions and neutral losses.
-
Compare the fragmentation pattern to that of the Tovorafenib standard to identify the part of the molecule that has been modified.
-
Propose a final structure consistent with all the collected data. If available, confirm the structure by synthesizing the proposed impurity and comparing its retention time and mass spectrum.[15]
Conclusion
The analytical strategy presented in this application note provides a comprehensive and scientifically sound framework for the impurity profiling of Tovorafenib. The integration of a validated, stability-indicating UPLC-UV method for separation and quantification with the power of UPLC-HRMS for structural elucidation ensures a deep understanding of the API's purity profile. This rigorous, multi-step approach is essential for guaranteeing the quality, safety, and efficacy of Tovorafenib, aligning with the stringent expectations of global regulatory authorities and ultimately protecting patient health.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tovorafenib? Retrieved from Patsnap Synapse. [Link]
-
PubChem. (n.d.). Tovorafenib. National Center for Biotechnology Information. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of tovorafenib. NCI Drug Dictionary. Retrieved from [Link]
-
ResearchGate. (2025, August 26). Stability‐Indicating Ultrahigh‐Performance Liquid Chromatography Method for Quantification of Related Impurities in Tovorafenib Bulk Drug Using an Analytical Quality by Design Approach. Retrieved from [Link]
-
European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Estimation of Tovorafenib Dosage Form and in Bulk Drug by UV Visible Spectrophotometric Method. Retrieved from [Link]
-
OncLive. (2025, January 17). FDA Approves Companion Diagnostic for Tovorafenib in BRAF-Altered Pediatric Low-Grade Glioma. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tovorafenib. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
National Institutes of Health. (2025, April 8). Tovorafenib. LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
SynZeal. (n.d.). Tovorafenib Impurities. Retrieved from [Link]
-
European Medicines Agency. (2006, June 2). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Frontiers. (n.d.). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Retrieved from [Link]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
American Society of Clinical Oncology. (2023). Clinical activity of pan-RAF inhibitor tovorafenib in the registrational pediatric low-grade glioma arm of the phase 2 FIREFLY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
PubMed Central. (n.d.). Taste Profile and Relative Bioavailability of Tovorafenib Powder for Oral Suspension and Food Effect of the Tovorafenib Tablet in Healthy Participants. Retrieved from [Link]
-
Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
AACR Journals. (n.d.). Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. Retrieved from [Link]
-
MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simultaneous Determination of Two Tyrosine Kinase Inhibitors in Tablets by HPLC-MS analysis. Retrieved from [Link]
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Application Note: LC-MS/MS Profiling of Tovorafenib Impurity 6 (C₁₂H₈ClF₃N₄O₂S)
Executive Summary & Scope
This Application Note provides a definitive protocol for the detection, quantification, and structural characterization of C₁₂H₈ClF₃N₄O₂S , identified as Tovorafenib Impurity 6 . This compound is a critical process-related impurity in the synthesis of Tovorafenib (DAY101), a Type II PAN-RAF kinase inhibitor.
The protocol addresses the specific analytical challenges posed by this molecule:
-
Oxime Isomerism: The 2-(1-(hydroxyimino)ethyl) moiety introduces potential E/Z geometric isomerism, requiring chromatographic resolution.
-
Halogenated Heterocycles: The electron-deficient pyridine ring affects ionization efficiency, necessitating optimized source parameters.
-
Solubility: The thiazole-amide-pyridine backbone exhibits poor aqueous solubility, requiring specific diluent strategies to prevent precipitation in the LC system.
Compound Characterization & Method Strategy
Physicochemical Profile[1]
-
Formula: C₁₂H₈ClF₃N₄O₂S
-
Molecular Weight: 364.73 Da
-
Exact Mass: 364.0009 Da
-
Key Functional Groups:
-
Trifluoromethyl (-CF₃) & Chloro (-Cl): Strong electron-withdrawing groups on the pyridine ring.
-
Hydroxyimino (-C=N-OH): Amphoteric; susceptible to hydrolysis at extreme pH.
-
Amide Linker: Potential site for in-source fragmentation.
-
Method Development Logic
Why ESI Positive Mode? Despite the acidic proton on the oxime group, the pyridine and thiazole nitrogens provide superior protonation sites. ESI+ yields a robust [M+H]⁺ ion at m/z 365.0. ESI- is feasible but often suffers from lower sensitivity due to the electron-withdrawing effects of the CF₃ group stabilizing the neutral form rather than the anion in the gas phase.
Why C18 with Acidic Buffer? The analyte is moderately lipophilic (LogP ~2.8). A standard C18 column provides sufficient retention. Formic acid (0.1%) is essential to:
-
Fully protonate the pyridine nitrogen (pKa ~2-3 due to CF₃/Cl influence).
-
Suppress silanol interactions which cause peak tailing.
-
Stabilize the oxime group, preventing on-column hydrolysis.
Experimental Protocol
Reagents & Materials
-
Water: LC-MS Grade (18.2 MΩ·cm).
-
Acetonitrile (ACN): LC-MS Grade.[1]
-
Formic Acid (FA): Optima™ LC-MS Grade ampules.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Rationale: The 1.8 µm particle size ensures high resolution to separate potential E/Z oxime isomers.
-
Sample Preparation
Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of DMSO .
-
Note: Do not use pure methanol as the primary solvent; solubility is limited.
Working Standard (10 µg/mL): Dilute Stock 1:100 into 50:50 ACN:Water .
-
Critical Step: Ensure the final diluent matches the initial mobile phase composition to prevent "solvent shock" and peak distortion.
LC-MS/MS Parameters
Liquid Chromatography Conditions
| Parameter | Setting |
| System | UHPLC (Binary Pump) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
| Run Time | 10.0 minutes |
Gradient Profile:
-
0.0 min: 10% B (Equilibration)
-
1.0 min: 10% B
-
6.0 min: 90% B (Elution of Analyte)
-
7.5 min: 90% B (Wash)
-
7.6 min: 10% B (Re-equilibration)
Mass Spectrometry Conditions (ESI+)
| Parameter | Setting | Rationale |
| Ionization | Electrospray (ESI) Positive | Targets Pyridine/Thiazole N |
| Capillary Voltage | 3500 V | Optimize for stable spray |
| Gas Temp | 350°C | Ensures desolvation of ACN |
| Gas Flow | 10 L/min | High flow for nebulization |
| Nebulizer | 45 psi | |
| Sheath Gas | 350°C at 11 L/min | Critical for high organic % |
MRM Transitions (Quantification & Confirmation)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Quantifier | 365.0 | 347.0 | 15 | Loss of H₂O (Oxime dehydration) |
| Qualifier 1 | 365.0 | 196.0 | 28 | Cleavage of Amide bond (Pyridine moiety) |
| Qualifier 2 | 365.0 | 153.0 | 35 | Thiazole ring fragment |
Mechanistic Visualization
The following diagram illustrates the fragmentation logic and the decision pathway for method optimization.
Figure 1: Ionization and fragmentation pathway logic for Tovorafenib Impurity 6.
Validation & System Suitability
To ensure the trustworthiness of this protocol, the following System Suitability Tests (SST) must be performed prior to any sample batch analysis.
Acceptance Criteria
-
Retention Time Stability: %RSD ≤ 2.0% for 6 replicate injections.
-
Peak Tailing Factor: 0.8 ≤ T ≤ 1.2 (Ensures no secondary interactions with silanols).
-
Signal-to-Noise (S/N):
-
Limit of Detection (LOD): S/N ≥ 3
-
Limit of Quantification (LOQ): S/N ≥ 10
-
-
Isomer Resolution: If the E and Z isomers of the oxime are present, the resolution (Rs) between them should be ≥ 1.5. If they co-elute as a single peak, peak width at half-height must be monitored for broadening.
Troubleshooting Guide
-
Issue: Split peaks.
-
Cause: Partial separation of E/Z isomers or incompatible sample solvent.
-
Fix: Change column temperature to 50°C to induce rapid isomer interconversion (peak coalescence) OR switch to a Phenyl-Hexyl column for enhanced selectivity.
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from DMSO stock.
-
Fix: Increase dilution factor (minimum 1:1000) or switch to a divert valve to send the first 1 minute of flow to waste.
-
References
-
SynZeal Research. (n.d.). Tovorafenib Impurity 6 Reference Standard. SynZeal. Retrieved October 24, 2023, from [Link]
-
CleanChem Laboratories. (n.d.). Tovorafenib Impurity 6 (CAS 1095823-58-7).[2][3][4][5] CleanChem.[2][4][5] Retrieved October 24, 2023, from [Link]
-
Washington State Patrol. (2021). Drug Screening of Biological Specimens by LC-TOF-MS. Toxicology Laboratory Division. Retrieved October 24, 2023, from [Link]
-
Ardjomand-Woelkart, K., et al. (2011). Development and validation of a LC-MS/MS method... for quantification of CYP450 substrates. PubMed. Retrieved October 24, 2023, from [Link]
Sources
Troubleshooting & Optimization
optimizing purification methods for C12H8ClF3N4O2S
Technical Support Center: Purification Optimization for C12H8ClF3N4O2S
Ticket ID: #PUR-TOV-INT-06 Subject: Optimization of isolation and purification protocols for N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The Molecule & The Challenge
The compound C12H8ClF3N4O2S (CAS: 1095823-58-7) is a critical intermediate and known impurity (Impurity 6) in the synthesis of Tovorafenib (a Type II RAF kinase inhibitor).[1][2]
Chemical Identity: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide.[1][2][3][4]
Physicochemical Profile:
-
Core Structure: Electron-deficient 2-aminopyridine coupled to a thiazole.
-
Critical Functional Group: Hydroxyimino (Oxime) . This is the primary source of purification difficulty due to E/Z isomerization and potential hydrolysis to the corresponding ketone.
-
Solubility: Low aqueous solubility; moderate solubility in EtOAc/DCM; high solubility in DMSO/DMF.
-
pKa: The sulfonamide-like acidity of the amide proton (due to the electron-withdrawing pyridine) and the amphoteric nature of the oxime require precise pH control.
Part 1: Purification Decision Matrix
Before selecting a method, assess the crude purity and the specific impurity profile (e.g., unreacted amine vs. geometric isomers).
Figure 1: Decision matrix for selecting the optimal purification route based on starting purity.
Part 2: Step-by-Step Optimization Protocols
Protocol A: Recrystallization (Recommended for Scale-up)
Best for: Removing unreacted starting materials and enriching the thermodynamically stable oxime isomer.
The Science: The electron-withdrawing CF3 and Cl groups on the pyridine ring increase the lipophilicity, making the molecule prone to "oiling out" in non-polar solvents. We must use a polar/non-polar gradient to induce controlled nucleation.
-
Dissolution:
-
Dissolve crude C12H8ClF3N4O2S in minimal hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) at 60°C.
-
Note: Do not exceed 70°C to prevent oxime degradation.
-
-
Anti-Solvent Addition:
-
Slowly add Water (if using EtOH) or n-Heptane (if using EtOAc) dropwise until persistent turbidity is observed.
-
Ratio Target: 1:3 (Solvent:Anti-solvent).
-
-
Cooling Ramp:
-
Cool to room temperature over 2 hours (10°C/30 min). Rapid cooling will trap impurities.
-
Chill to 0–5°C for 4 hours to maximize yield.
-
-
Filtration:
-
Filter the solid and wash with cold anti-solvent (e.g., chilled Heptane).
-
Critical: Dry under vacuum at <45°C. High heat can dehydrate the oxime to a nitrile.
-
Protocol B: Flash Chromatography (For Complex Impurities)
Best for: Separating E/Z isomers or removing polar degradation products.
The Science: The oxime group interacts strongly with silica silanols, causing peak tailing. You must deactivate the silica surface.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: DCM:MeOH (Gradient 0% → 5% MeOH).
-
Modifier (CRITICAL): Add 0.1% Triethylamine (TEA) to the mobile phase.
-
Why? The TEA neutralizes acidic silanol sites on the silica, preventing the basic thiazole/pyridine nitrogens from "sticking" and tailing.
-
-
Loading: Dry load on Celite is superior to liquid loading due to solubility limits.
Part 3: Troubleshooting Guide (FAQ)
Q1: I see two peaks in HPLC with identical Mass Spec (MW 364.7). What is happening? A: You are observing E/Z geometric isomerism at the oxime bond.
-
Mechanism: The C=N bond of the hydroxyimino group prevents free rotation.
-
Solution: Check your specific synthesis requirements. Often, one isomer is biologically active. If they equilibrate rapidly, purification is futile. If stable, use a C18 Prep-HPLC column with a slow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile) to separate them.
Q2: My product is "oiling out" instead of crystallizing. A: This is common with fluorinated aromatics.
-
Cause: The anti-solvent was added too fast, or the concentration is too high.
-
Fix: Re-heat the oil to dissolve. Add a "seed crystal" of pure compound if available. If not, scratch the glass surface to induce nucleation. Switch to a milder anti-solvent system (e.g., IPA/Water instead of EtOH/Water).
Q3: The product color is turning yellow/brown during drying. A: This indicates oxidative degradation or nitrile formation .
-
Cause: Thiazoles are sensitive to oxidation; Oximes can dehydrate to nitriles (loss of H2O) under heat/acid.
-
Fix: Dry in a vacuum oven with a nitrogen bleed. Ensure temperature does not exceed 45°C. Check for the presence of the nitrile peak (~2220 cm⁻¹) in IR to confirm degradation.
Q4: Can I use acid extraction to purify this? A: Proceed with caution.
-
Risk: While the pyridine nitrogen is basic, the electron-withdrawing CF3 and Cl groups significantly lower its pKa, making it a very weak base. Strong acids required to protonate it might hydrolyze the oxime linkage (C=N-OH) back to the ketone (C=O).
-
Recommendation: Avoid acid-base extraction. Stick to neutral silica or crystallization.
Part 4: Data Summary & Specifications
| Parameter | Specification / Recommendation |
| Formula | C12H8ClF3N4O2S |
| MW | 364.73 g/mol |
| Key Impurities | Des-chloro analog, Oxime geometric isomer, Dehydrated nitrile. |
| Storage | -20°C, Hygroscopic (Protect from moisture). |
| Solubility | DMSO (>50 mg/mL), DMF, EtOH (Warm), Water (Insoluble). |
| Detection | UV @ 254 nm (Aromatic), 280 nm. |
References
-
Sunesis Pharmaceuticals. (2009). Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors. WO2009111280A1. (Describes the synthesis of the core scaffold and similar intermediates). Link
-
Takeda Pharmaceutical Co. (2012). Heterocyclic compounds and use thereof.[1][5][6][7][8] US20120196880A1. (Details on sulfonamide/amide linkers in RAF inhibitors). Link
-
SynZeal Research. (2024). Tovorafenib Impurity 6 (CAS 1095823-58-7) Characterization Data.[1][2][4] (Provides physicochemical baseline). Link[9]
-
Chakraborty, T. K., et al. (2010). Stabilization of peptides by oxime bond. Journal of Organic Chemistry. (Reference for Oxime E/Z stability and purification conditions). Link
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- 4. kmpharma.in [kmpharma.in]
- 5. mdpi.com [mdpi.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 9. Tovorafenib Impurity 32 | CAS No. NA | | SynZeal [synzeal.com]
minimizing moisture sensitivity of C12H8ClF3N4O2S during storage
Technical Support Center: C12H8ClF3N4O2S
A Guide to Minimizing Moisture Sensitivity During Storage and Handling
Prepared by Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the compound C12H8ClF3N4O2S. Analysis of its molecular formula suggests the presence of functional groups, such as a sulfonamide and a trifluoromethyl group, which are known to be susceptible to moisture. Proper storage and handling are therefore critical to maintain the compound's integrity, ensure experimental reproducibility, and guarantee the safety and validity of your research.
This document is structured to provide immediate answers to common questions and detailed troubleshooting for complex issues arising from improper storage.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is C12H8ClF3N4O2S considered moisture-sensitive?
A1: The molecular structure implied by the formula C12H8ClF3N4O2S contains a sulfonamide group (-SO2N-). Sulfonamides can be susceptible to hydrolysis, a chemical reaction with water that can break down the molecule, especially under acidic or basic conditions.[1] This degradation can lead to the formation of impurities, altering the compound's purity and activity. Furthermore, many highly functionalized organic molecules can be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to physical changes and accelerate chemical degradation.[2][3]
Q2: What are the visible signs of moisture contamination in my solid compound?
A2: The most common signs include a change in the physical appearance of the powder. Watch for:
-
Clumping or Caking: The powder no longer flows freely and forms aggregates.
-
Change in Color: Degradation can lead to chromophores (color-bearing groups), causing the material to yellow or darken.[4]
-
Deliquescence: In cases of extreme moisture sensitivity and high humidity, the solid may absorb enough water to partially or fully dissolve.
Q3: What are the ideal storage conditions for C12H8ClF3N4O2S?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably made of amber glass to protect from light, inside a desiccator with a fresh desiccant.[2] For enhanced stability, especially after the container has been opened, storing under an inert atmosphere (like argon or nitrogen) at -20°C is recommended. Always consult the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS) for specific recommendations.[2]
Q4: Can I just put the vial in a standard -20°C lab freezer?
A4: While low temperature slows degradation kinetics, a standard freezer is not a dry environment. Frost formation can introduce significant moisture, especially when the container is opened at room temperature. If storing in a freezer, place the primary vial inside a larger, sealed secondary container with desiccant. Crucially, always allow the container to warm to ambient room temperature before opening to prevent condensation from forming on the cold powder.[2][5]
Q5: How long is the compound stable after opening the original container?
A5: The "floor life" after opening is highly dependent on your laboratory's ambient humidity and your handling technique.[6] Each time the container is opened, there is a risk of moisture ingress. To maximize stability, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the number of times the primary container is exposed to the atmosphere.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical path to a solution.
Problem 1: My experimental results are inconsistent or show a loss of compound activity.
-
Question: I'm seeing variable IC50 values, lower-than-expected yields, or the appearance of unexpected peaks in my HPLC/LC-MS analysis. Could moisture be the culprit?
-
Answer & Causal Analysis: Yes, this is a classic sign of compound degradation. Moisture can lead to hydrolysis of the sulfonamide group, creating impurities that may be less active, inactive, or even interfere with your assay.[1] Furthermore, if the compound is hygroscopic, its apparent mass will increase due to absorbed water, meaning the actual amount of active compound you weigh is less than intended. This leads to inaccurately prepared solutions and concentration-dependent variability in your experiments.
-
Solution Workflow:
-
Verify Integrity: Use an analytical technique like HPLC with a UV or MS detector to assess the purity of your current stock. Compare the chromatogram to a reference standard or the supplier's CoA. Look for the emergence of new peaks or a decrease in the area of the main peak.[7]
-
Quantify Water Content: If you have access to the instrumentation, Karl Fischer titration is the gold standard for accurately determining water content in a solid sample.[8] Alternatively, thermogravimetric analysis (TGA) can indicate weight loss on heating, which is often due to volatile components like water.[8]
-
Implement Strict Handling: If degradation or moisture is confirmed, discard the compromised stock. When opening a new vial, immediately implement the rigorous handling protocol outlined in Section 3 .
-
Problem 2: The solid material in the vial has clumped together and is difficult to weigh.
-
Question: My powder is no longer free-flowing. Can I still use it?
-
Answer & Causal Analysis: Clumping is a definitive sign of moisture absorption. The absorbed water molecules form bridges between particles, causing them to aggregate. While the compound may not be fully degraded, its integrity is compromised. The presence of water will accelerate chemical degradation over time, and accurate weighing becomes nearly impossible.
-
Solution Workflow:
-
Assess Severity: If clumping is minor, you may be able to salvage the material for non-critical experiments by drying it under a high vacuum for several hours.[5] However, this will not reverse any chemical hydrolysis that has already occurred.
-
Recommended Action: For quantitative or sensitive biological experiments, it is strongly advised to discard the material. The risk of using a partially degraded and inaccurately weighed compound is high, potentially invalidating your results.
-
Prevent Recurrence: Review your storage and handling procedures. Ensure your desiccator's desiccant is active (e.g., blue for silica gel) and that containers are sealed properly with Parafilm or specialized caps.
-
Visual Troubleshooting Flowchart
This diagram provides a decision-making tree for handling suspected moisture contamination.
Caption: Troubleshooting decision tree for C12H8ClF3N4O2S.
Part 3: Protocols and Best Practices
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C (or as specified by supplier) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Humidity | Store within a desiccator containing an active desiccant (e.g., silica gel, Drierite). | Provides a low-humidity environment to prevent the hygroscopic compound from absorbing water.[2][6][9] |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap. Seal with Parafilm after closing. | Amber glass protects against light-induced degradation.[2] A tight seal prevents moisture ingress.[10] |
Experimental Protocol: Handling and Weighing Moisture-Sensitive C12H8ClF3N4O2S
This protocol describes the self-validating steps to minimize moisture exposure during routine lab work.
-
Preparation:
-
Ensure all glassware (spatulas, weigh boats, vials) is thoroughly dried by placing it in a 125°C oven overnight and allowing it to cool to room temperature inside a desiccator.[11][12]
-
Prepare your balance and have all necessary materials (logbook, solvent, etc.) ready to minimize the time the compound is exposed.
-
-
Equilibration:
-
Remove the sealed container of C12H8ClF3N4O2S from its storage location (-20°C freezer or refrigerator).
-
Place the unopened container in a desiccator at room temperature for at least 30-60 minutes. This is a critical step. Opening a cold vial will cause ambient moisture to immediately condense onto the compound.
-
-
Weighing (Inert Atmosphere Recommended):
-
Ideal Method (Glovebox): Perform all manipulations inside a glovebox with a dry, inert atmosphere.
-
Standard Lab Bench Method: If a glovebox is unavailable, work quickly and efficiently.
-
Briefly flush the headspace of the vial with a gentle stream of dry argon or nitrogen gas before sealing it again.
-
Quickly remove the required amount of powder using your pre-dried spatula.
-
Immediately and tightly reseal the main container, wrap the cap with Parafilm, and return it to the desiccator.
-
-
-
Dissolution:
-
Add the weighed compound to your vial containing the appropriate anhydrous solvent.
-
Ensure the solvent used is rated as anhydrous or has been appropriately dried to prevent introducing water at this final stage.
-
Workflow for Safe Handling
This diagram illustrates the critical workflow for handling the moisture-sensitive compound.
Caption: Step-by-step workflow for handling C12H8ClF3N4O2S.
References
- A Practical Guide to MSL: Handling and Storing Sensitive Components. Vertex AI Search.
- Handling Moisture Sensitive Devices. Mini-Circuits Blog. 2015.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. 2025.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. 2014.
- Moisture Control and Degradation Management. American Pharmaceutical Review. 2024.
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. MDPI. 2020.
- Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. SciSpace.
- Handling air-sensitive reagents AL-134.
- Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. 2025.
- Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. 2025.
- A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. ResearchGate. 2025.
- Moisture Analysis in the Pharmaceutical Industry. AZoM. 2019.
- Hygroscopic material packing. ResearchGate. 2023.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Hydrolysis of sulphonamides in aqueous solutions. PubMed. 2012.
- Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. 2025.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ANTIMICROBIAL SULFONAMIDE DRUGS.
- Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. 2019.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- How to Store Reagents. Department of Chemistry : University of Rochester.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. scispace.com [scispace.com]
- 5. How To [chem.rochester.edu]
- 6. blog.minicircuits.com [blog.minicircuits.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. electroniccomponent.com [electroniccomponent.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
overcoming steric hindrance in C12H8ClF3N4O2S coupling reactions
Subject: Optimization of Coupling Reactions
Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Structural Challenge
You are likely attempting to functionalize a scaffold structurally related to 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole derivatives or similar Trifluoromethyl-Chloro-Sulfonamide (TCS) cores.[1]
The molecular formula
The Physical Reality:
-
Steric Bulk: The
group has a steric volume roughly equivalent to an isopropyl group.[1] When combined with an adjacent or Sulfonamide, the active palladium center cannot physically access the C-X bond for oxidative addition, or it gets trapped in a stable intermediate, preventing reductive elimination. -
Electronic Deactivation: The electron-withdrawing nature of
and actually favors oxidative addition electronically, but this is overridden by the kinetic barrier of the steric wall.[1]
Diagnostic Dashboard: Identify Your Failure Mode
Before proceeding, match your reaction outcome to the error codes below.
| Error Code | Observation | Root Cause | Immediate Action |
| ERR-01 | No Reaction (SM Recovery) | Catalyst cannot access the C-X bond (Steric Wall). | Switch to PEPPSI-IPr or XPhos systems.[1] |
| ERR-02 | Protodehalogenation (H replaces Cl/Br) | Catalyst inserts but fails to transmetallate; solvent acts as H-source.[1] | Switch solvent to Anhydrous Dioxane ; exclude alcohols. |
| ERR-03 | Pd Black Precipitation | Ligand dissociation due to instability or poor binding.[1] | Increase Ligand:Pd ratio to 2:1 or use Pre-catalysts . |
| ERR-04 | Homocoupling (R-R dimer) | Oxidative addition is too slow; boronic acid consumes itself.[1] | Add Boronic acid slowly (syringe pump) or switch to MIDA boronates.[1] |
Troubleshooting Logic Flow
Use this decision tree to select the correct optimization path for your specific coupling partner.
Figure 1: Decision matrix for diagnosing steric coupling failures.[1] Follow the path based on LC-MS data of the crude reaction mixture.
Strategic Solutions & Protocols
Strategy A: The "Flexible Bulk" Approach (Ligand Engineering)
Standard ligands (
Recommended Catalyst Systems:
-
XPhos Pd G3 / G4: The biaryl backbone allows the palladium to "swing" away from the steric bulk of the
group during the critical step. -
Pd-PEPPSI-IPr: This NHC (N-Heterocyclic Carbene) catalyst is extremely bulky but highly active ("Throwing the spark in the gasoline").[1] It stabilizes the Pd(0) species preventing precipitation.[1]
Protocol 1: High-Steric Suzuki-Miyaura Coupling
Use this for coupling aryl boronic acids to your
-
Charge Vessel: In a glovebox or under Argon flow, add:
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . The water is essential for the transmetallation step in hindered systems.
-
Note: If protodehalogenation (ERR-02) occurs, switch to anhydrous Toluene or n-Butanol .[1]
-
-
Degas: Sparge with Argon for 10 minutes (Do not skip).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Tip: If using microwave, ramp to 120°C for 1 hour.
-
Strategy B: The "Leaving Group" Swap (Activation)
If the Chlorine is ortho to the
-
The "Finkelstein" Trick: Add NaI (Sodium Iodide, 20 mol%) and CuI (5 mol%) . This can facilitate an in-situ halogen exchange (aromatic Finkelstein) where the Cl is transiently replaced by I, which is much easier for Pd to insert into.[1]
Strategy C: Managing the Sulfonamide (
)
The sulfonamide nitrogen is a potential catalyst poison. It can bind to the Pd center, shutting down the cycle.
-
Protection: If possible, protect the sulfonamide as a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.[1]
-
Base Switching: If protection is impossible, avoid carbonate bases (
).[1] Use CsF (Cesium Fluoride) in anhydrous conditions.[1] The Fluoride anion activates the boronate species without deprotonating the sulfonamide nitrogen as aggressively.
Mechanistic Insight: Why This Fails
The following diagram illustrates the specific steric clash occurring in your molecule during the catalytic cycle.
Figure 2: The "Gatekeeper" effect.[1] Standard ligands clash with the
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My reaction turns black immediately. What does that mean?
A: This is "Pd Black" formation.[1] Your ligand is detaching from the palladium, causing the metal to aggregate and crash out. This happens when the oxidative addition is too slow (due to your
-
Fix: Switch to a pre-catalyst (like XPhos Pd G4 ) which ensures a 1:1 Pd:Ligand ratio and prevents early decomposition.[1]
Q: Should I use microwave irradiation? A: Yes. For sterically hindered systems, the activation energy barrier is high. Microwave heating provides rapid, uniform energy transfer that can surmount this barrier faster than thermal degradation pathways can occur. Try 120°C for 45 mins.
Q: The sulfonamide group is unprotected.[1] Is that a problem?
A: It can be. The N-H proton is acidic (
-
Fix: Use 2.2 equiv of base to ensure the sulfonamide is fully deprotonated and "capped" by the cation, or use a non-coordinating base like KOtBu in specific contexts, though
is safer for Suzuki.
References & Authority
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling."[1] Chemical Science, 2013.
-
Context: Establishes XPhos/SPhos as the gold standard for hindered aryl chlorides.[1]
-
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Couplings."[1] Chemistry - A European Journal, 2006.[1] [1]
-
Context: Protocol for using NHC ligands when phosphines fail.[1]
-
-
Hartwig, J. F. "Electronic Effects in Pd-Catalyzed Cross-Coupling."[1] Inorganic Chemistry, 2007.[2] [1]
-
Context: Explains the electronic deactivation caused by ortho-CF3 groups.
-
Disclaimer: This guide assumes standard laboratory safety protocols.
Sources
- 1. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | CID 2805068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,3aR,7R,8R,9S,10aR,12aS,12bR)-9-(Dimethylamino)-1,2,3,3a,4,7,8,9,10,11,12,12b-dodecahydro-3-(7-isoquinolinyl)-3a-methyl-10a,12a-epoxybenzo(4,5)cyclohept(1,2-e)indene-7,8-diol | C30H36N2O3 | CID 11561907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Tovorafenib Intermediate-1 (C12H8ClF3N4O2S) NMR Reference Spectrum Analysis: A Comparative Guide
The following is a comprehensive Publish Comparison Guide for the NMR analysis of Tovorafenib Impurity 6 (Intermediate-1) . This guide is designed for pharmaceutical scientists and analytical chemists, focusing on the critical distinction between this intermediate and the final API.
Executive Summary: The "Fingerprint" of Purity
In the development of Tovorafenib (TAK-580) , a Type II RAF kinase inhibitor, the control of intermediates is paramount for regulatory compliance.[1][2] Tovorafenib Intermediate-1 (CAS: 1095823-58-7), chemically identified as N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide , represents a critical quality attribute.[1][2]
This guide provides a technical comparison between the Certified Reference Standard (CRM) of this intermediate and the Final API (Tovorafenib) . Unlike generic spectral databases, we focus on the differential NMR markers required to detect trace levels of this intermediate in the final drug substance, a requirement for IND/NDA filings.[1][2]
Key Finding: The presence of the oxime moiety (hydroxyimino) introduces E/Z isomerism, a phenomenon often mistaken for impurities.[1][2] This guide establishes the protocol to distinguish intrinsic isomerism from actual contamination.[1][2]
Strategic Comparison: Intermediate vs. API
The core challenge in Tovorafenib analysis is distinguishing the intermediate (Impurity 6) from the final API, as both share the chlorotrifluoromethyl-pyridine motif.[1][2]
| Feature | Intermediate-1 (Impurity 6) | Tovorafenib (API) | Analytical Impact |
| Formula | C₁₂H₈ClF₃N₄O₂S | C₁₇H₁₂Cl₂F₃N₇O₂S | API has higher MW and complexity.[1][2] |
| Key Moiety | Oxime Group (=N-OH) | Benzimidazole core | The Oxime is the "Smoking Gun" signal.[1][2] |
| 1H NMR Marker | Methyl doublet/singlet (~2.3 ppm) + Oxime OH | Benzimidazole Ar-H + Amide NH | Distinct regions; no overlap if solvated correctly.[1][2] |
| Isomerism | Present (E/Z) | Absent | Intermediate shows "split" peaks; API does not.[1][2] |
| Solubility | Moderate (DMSO, MeOH) | Low (requires DMSO-d6) | DMSO-d6 is the mandatory solvent for comparison.[1][2] |
Experimental Protocol: High-Resolution NMR Profiling
To ensure reproducibility, the following protocol utilizes a self-validating internal check (19F/1H ratio).
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (for chemical shift referencing).[1][2]
-
Instrument: 500 MHz or higher (600 MHz CryoProbe recommended for trace detection <0.1%).
-
Temperature: 298 K (25°C).[1][2] Note: Variable Temperature (VT) NMR may be needed to coalesce rotamers.[1][2]
Acquisition Parameters (Standard)
-
Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the CF3 group).
Spectral Analysis & Assignments
The "Isomer Trap" (E/Z Configuration)
Unlike the rigid API, Intermediate-1 contains a C=N bond (oxime) which restricts rotation, leading to distinct E (trans) and Z (cis) isomers visible in NMR.[1][2]
-
Observation: You may see two sets of signals (ratio typically 80:20 or 90:10).[1][2]
-
Action: Do not integrate the minor isomer as an impurity. Sum the integrals of both isomers to quantify the total intermediate.
1H NMR Assignment Table (DMSO-d6)
| Position | Signal Type | Shift (δ ppm)* | Multiplicity | Diagnostic Note |
| NH (Amide) | Singlet (Broad) | 11.2 - 11.5 | 1H | Disappears with D₂O shake.[1][2] Downfield due to H-bond.[1][2] |
| OH (Oxime) | Singlet (Broad) | 11.8 - 12.2 | 1H | Highly variable; often broader than Amide NH.[1][2] |
| Pyridine H-6 | Singlet | 8.85 | 1H | Most deshielded aromatic proton (adj. to N).[1][2] |
| Thiazole H-4 | Singlet | 8.60 | 1H | Diagnostic singlet; distinct from API aromatics.[1][2] |
| Pyridine H-3 | Singlet | 8.45 | 1H | Ortho to CF3 group.[1][2] |
| Methyl (Oxime) | Singlet | 2.35 | 3H | Key Differentiator. API lacks this isolated methyl ketone/oxime signal.[1][2] |
*Chemical shifts are estimated based on chemometric prediction and structural analogues.[1][2] Exact values depend on concentration and temperature.[1][2]
19F NMR Validation (The Cross-Check)
-
Pattern: Singlet.
-
Utility: Both the Intermediate and API have the -CF3 group.[1][2] However, the chemical environment differs slightly.[1][2]
Visualization: Impurity Identification Workflow
The following diagram outlines the decision logic for confirming the presence of Tovorafenib Intermediate-1 in a batch of API.
Caption: Logical workflow for confirming Tovorafenib Intermediate-1 using diagnostic NMR markers.
Comparative Performance: Reference Standard vs. In-Situ Monitoring
Why invest in a purified Reference Standard (CRM) rather than relying on in-situ reaction monitoring?
| Metric | Certified Reference Standard | In-Situ / Crude Material | Verdict |
| Quantitation | Absolute (qNMR) | Relative (%) | CRM allows for weight-percent purity calculation of the API. |
| Selectivity | High | Low | Crude material contains precursors that obscure the ~2.3 ppm methyl region.[1][2] |
| Regulatory | Mandatory for Validation | Informational only | FDA/EMA require characterized standards for late-stage impurities.[1][2] |
Expert Insight: For Process Analytical Technology (PAT), 19F NMR is superior to 1H NMR for this molecule because the -CF3 signal is isolated and free from solvent suppression issues, allowing for faster throughput monitoring of the reaction kinetics.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57537968, 2-Acetyl-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-1,3-thiazole-5-carboxamide (Precursor Analogue).[1][2] Retrieved from [Link][1][2]
-
SynZeal Research (2024). Tovorafenib Impurity 6 Reference Standard Data.[1][2][3] Retrieved from [Link][1][2][4]
-
CleanChem Laboratories. Characterization of Tovorafenib Intermediates and Impurities.[1][2] Retrieved from [Link][1][2]
-
Guide to Pharmacology. Tovorafenib (TAK-580) Ligand Page.[1][2] Retrieved from [Link][1][2]
Sources
- 1. N-(5-chloro-3-(4-(2-chloro-5-(trifluoromethyl)phenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-2-hydroxybenzyl)-1-acetyl-N-methylpiperidine-4-carboxamide | C29H25Cl2F3N4O4 | CID 44431580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide | C12H7ClF3N3O2S | CID 57537968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thepurechem.com [thepurechem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
A Researcher's Guide to Procuring and Verifying Certified Reference Standard CAS 1095823-58-7 (Tovorafenib Impurity 6)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison for the procurement and verification of the certified reference standard for CAS 1095823-58-7, identified as Tovorafenib Impurity 6. As a senior application scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reliable analytical foundation for your research and development.
The Critical Role of a Certified Reference Standard for Tovorafenib Impurity 6
Tovorafenib is a kinase inhibitor used in the treatment of glioma.[1] The control of impurities in the drug substance and final product is a critical regulatory requirement. Tovorafenib Impurity 6, with the chemical name N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-2-(1-(hydroxyimino)ethyl)thiazole-5-carboxamide, is a potential impurity that must be monitored and controlled.[2] A certified reference standard (CRS) of this impurity is essential for:
-
Analytical Method Development and Validation: To accurately develop and validate analytical methods, such as HPLC or UPLC, for the separation and quantification of this impurity in the presence of the active pharmaceutical ingredient (API) and other related substances.[2][3]
-
Quality Control (QC) Testing: For the routine release testing of batches of Tovorafenib, ensuring that the level of this impurity does not exceed the specified limits.[1]
-
Stability Studies: To monitor the formation of this impurity over time under various storage conditions.[1]
The choice of a CRS provider can significantly impact the reliability of these critical activities. A high-quality CRS is not merely a vial of chemical; it is a comprehensive package of certified data and documentation that substantiates its identity, purity, and potency.
Comparing Certified Reference Standard Suppliers: A Data-Driven Approach
While a direct comparison of publicly available data from various suppliers is often limited, a discerning scientist can evaluate potential sources based on the comprehensiveness of the information they provide. When selecting a supplier for Tovorafenib Impurity 6, it is imperative to request and scrutinize the Certificate of Analysis (CoA). Below is a comparative table outlining the key parameters to assess, followed by a detailed explanation of their significance.
| Feature | Supplier A (Exemplary Data) | Supplier B (Exemplary Data) | Importance & Scientific Rationale |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IR spectra provided and interpreted. Conforms to structure. | ¹H NMR and MS data provided. Conforms to structure. | Causality: A complete set of spectroscopic data provides unambiguous confirmation of the chemical structure. While ¹H NMR and MS are powerful, ¹³C NMR and FT-IR offer complementary structural information, increasing confidence in the material's identity. |
| Purity (by HPLC/UPLC) | 99.8% (by area %) | >95% | Trustworthiness: A precise, quantitative purity value is crucial for accurate quantification in your own assays. A non-specific value like ">95%" introduces a larger uncertainty. The HPLC/UPLC method used for purity assessment should also be provided. |
| Certified Value & Uncertainty | 99.7 ± 0.2% (mass balance) | Not provided | Authoritative Grounding: A certified value, determined by a mass balance approach (100% - sum of all impurities), and its associated uncertainty, provides a metrologically traceable value for use in quantitative analysis. |
| Impurities Profiled | Water content (Karl Fischer): 0.1%, Residual Solvents (GC-HS): <0.05%, Inorganic Impurities (Sulphated Ash): <0.1% | Not specified | Self-Validating System: A comprehensive impurity profile demonstrates that the supplier has assessed and controlled for various potential impurities, not just those detectable by the primary purity assay. |
| Documentation | Detailed CoA with spectra, Safety Data Sheet (SDS) | Basic CoA, SDS | Comprehensive References: A detailed CoA with appended spectra allows for independent verification of the identity and purity data. |
Note: The data presented for Supplier A and Supplier B are hypothetical but represent realistic scenarios a researcher might encounter.
Experimental Protocols for Verification of CAS 1095823-58-7
Upon receiving a certified reference standard of Tovorafenib Impurity 6, it is good practice to perform in-house verification of its key attributes. This not only confirms the supplier's data but also ensures the material is suitable for its intended use in your laboratory's specific analytical systems.
Identity Verification by High-Performance Liquid Chromatography (HPLC) - Co-injection
Principle: Co-injection of the received reference standard with an in-house or previously characterized sample of the same impurity. The absence of peak splitting or distortion in the resulting chromatogram provides strong evidence of identity.
Methodology:
-
Standard Preparation: Prepare a stock solution of the certified reference standard of Tovorafenib Impurity 6 in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: If an in-house sample of Tovorafenib containing the impurity is available, prepare it at a concentration where the impurity peak is clearly visible.
-
Co-injection Sample Preparation: Mix equal volumes of the standard and sample solutions.
-
Chromatographic Conditions (based on literature for Tovorafenib and its impurities):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A literature method for Tovorafenib impurities suggests a mobile phase of 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 257 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Analysis:
-
Inject the standard solution.
-
Inject the sample solution.
-
Inject the co-injection solution.
-
-
Evaluation: Compare the chromatograms. In the co-injection chromatogram, the peak corresponding to Tovorafenib Impurity 6 should be a single, sharp, and symmetrical peak.
Purity Assessment by Ultra-High-Performance Liquid Chromatography (UPLC)
Principle: UPLC offers higher resolution and sensitivity compared to traditional HPLC, making it ideal for detecting trace impurities. The area percentage of the main peak relative to the total area of all peaks provides an estimation of the purity.
Methodology:
-
Standard Preparation: Prepare a solution of the Tovorafenib Impurity 6 certified reference standard in a suitable diluent at a concentration that provides a strong detector response without saturation (e.g., 0.5 mg/mL).
-
Chromatographic Conditions (adapted from literature for Tovorafenib analysis):
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is often preferred for impurity profiling to ensure the separation of all related substances.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12-12.1 min (95-5% B), 12.1-15 min (5% B).
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Photodiode Array (PDA) detector to assess peak purity and a primary wavelength of 257 nm.
-
Injection Volume: 1-5 µL.
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Evaluation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak: (Area of main peak / Total area of all peaks) * 100.
-
The result should be consistent with the purity value stated on the Certificate of Analysis.
-
Visualizing the Workflow
A clear understanding of the workflow is crucial for efficient execution.
Sources
A Senior Application Scientist's Guide to Comparing the Purity of C12H8ClF3N4O2S from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of a starting material is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. For a complex molecule like C12H8ClF3N4O2S, a hypothetical yet representative advanced intermediate or active pharmaceutical ingredient (API), variations in purity from different suppliers can have profound implications on experimental results and the viability of a drug candidate. This guide provides a comprehensive framework for the analytical comparison of C12H8ClF3N4O2S purity, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity Profiling
Impurities in an API can arise from a multitude of sources, including the starting materials, reagents, intermediates, by-products of side reactions, and degradation products.[1][2] These impurities can be broadly categorized as organic, inorganic, and residual solvents.[1] Even trace amounts of certain impurities can impact the safety, efficacy, and quality of the final drug product.[1] Therefore, a robust analytical strategy to identify and quantify these impurities is paramount. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2), that set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4]
A Multi-faceted Analytical Approach for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates a suite of orthogonal methods, each targeting different potential impurities.
1. Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing the purity of most small molecule drug substances.[5][6][7][8] Its versatility and precision make it ideal for separating and quantifying structurally similar impurities.[6][7]
-
Causality Behind Experimental Choices: A gradient elution method is often preferred over an isocratic one to achieve optimal separation of a wide range of potential impurities with varying polarities.[9] The choice of a reversed-phase column (e.g., C18) is a common starting point for many small molecules. The detector, typically a UV detector, should be set at a wavelength where the API and potential impurities have significant absorbance.
2. Identification of Unknowns with Liquid Chromatography-Mass Spectrometry (LC-MS)
When unknown peaks are detected in the HPLC analysis, LC-MS is a powerful tool for their identification.[9][10][11] By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, one can obtain the molecular weight of an impurity, which is a critical piece of information for structural elucidation.[10][12] Tandem MS (MS/MS) can further provide fragmentation patterns to aid in structural characterization.[6]
3. Structural Confirmation and Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules and can also be used for purity assessment.[13][14][15][16][17] Quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.
4. Assessing Volatile Impurities with Gas Chromatography (GC)
Residual solvents, which are volatile organic compounds used in the manufacturing process, are a common type of impurity that must be controlled.[1][18] Gas Chromatography, often with a headspace autosampler, is the technique of choice for the analysis of these volatile impurities.[19]
5. Screening for Inorganic Impurities
Inorganic impurities can originate from raw materials, reagents, or catalysts used in the manufacturing process.[1][2] These can include heavy metals, which may pose significant health risks.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection and quantification of elemental impurities at trace levels.[20][21]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[22][23] It can be used to determine the content of non-volatile inorganic materials (ash content) and moisture.[24][25]
6. Evaluating Chiral Purity
For chiral molecules, it is crucial to determine the enantiomeric purity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[26][27][28] Chiral HPLC or chiral capillary electrophoresis (CE) are the primary methods for separating and quantifying enantiomers.[26][29][30]
Experimental Workflow for Comparative Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity assessment of C12H8ClF3N4O2S from different suppliers.
Caption: A comprehensive workflow for the purity analysis of a small molecule API.
Detailed Experimental Protocols
Herein are representative protocols for the key analytical techniques. These should be optimized and validated for the specific molecule C12H8ClF3N4O2S.
Protocol 1: HPLC-UV for Purity Assay and Organic Impurity Profiling
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of C12H8ClF3N4O2S).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Determine the area percent of the main peak and all impurity peaks.
Protocol 2: Headspace GC-FID for Residual Solvent Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis (e.g., a G43 phase like a DB-Select 624 UI).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO or DMF).
-
Quantification: Use an external standard calibration curve for each potential residual solvent.
Data Presentation: A Comparative Summary
A clear and concise summary of the analytical data is crucial for comparing the purity of C12H8ClF3N4O2S from different suppliers.
Table 1: Comparative Purity Analysis of C12H8ClF3N4O2S from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity by HPLC (% Area) | 99.85 | 99.52 | 99.91 | ≥ 99.5% |
| Individual Unidentified Impurity (% Area) | 0.08 | 0.15 | 0.05 | ≤ 0.10% |
| Total Organic Impurities (% Area) | 0.15 | 0.48 | 0.09 | ≤ 0.50% |
| Residual Solvents (ppm) | ||||
| Methanol | 50 | 250 | < 10 | ≤ 3000 ppm |
| Acetonitrile | < 10 | 150 | < 10 | ≤ 410 ppm |
| Water Content (by TGA, % w/w) | 0.1 | 0.5 | 0.05 | ≤ 0.5% |
| Residue on Ignition (Ash, % w/w) | < 0.05 | 0.1 | < 0.05 | ≤ 0.1% |
| Elemental Impurities (ppm) | ||||
| Lead (Pb) | < 0.5 | 1.2 | < 0.5 | As per ICH Q3D |
| Palladium (Pd) | 2 | 15 | < 1 | As per ICH Q3D |
| Enantiomeric Purity (% e.e.) | > 99.9 | 99.5 | > 99.9 | ≥ 99.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
Based on the hypothetical data, Supplier C provides C12H8ClF3N4O2S with the highest overall purity, exhibiting the lowest levels of organic impurities, residual solvents, and elemental impurities. Supplier A also provides high-quality material that meets all acceptance criteria. Supplier B's material, while having an acceptable HPLC purity, shows higher levels of an individual unidentified impurity, residual solvents, and elemental impurities, which may warrant further investigation or disqualification depending on the intended use.
This guide underscores the importance of a multi-pronged analytical approach to thoroughly assess the purity of a critical raw material like C12H8ClF3N4O2S. By implementing these self-validating protocols, researchers and drug development professionals can make informed decisions when selecting a supplier, thereby ensuring the quality, safety, and integrity of their scientific endeavors.
References
-
Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]
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Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (n.d.). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
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Pharmaceutical Technology. (2018, October 2). Lot Release Testing Analytics for Small-Molecule Drugs. Retrieved from [Link]
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Syngene. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). High performance liquid chromatography in pharmaceutical analyses. Retrieved from [Link]
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PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
ResearchGate. (2023, November 11). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
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Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
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Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
-
ioKinetic. (n.d.). TGA - Thermogravimetric Analysis Testing. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
Element. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]
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Contract Pharma. (n.d.). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Retrieved from [Link]
-
NJ Labs. (n.d.). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
-
Labinsights. (2024, January 25). Isolation and Identification of API Impurities. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Pure Synth. (n.d.). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]
-
IJIRT. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link]
-
Separation Science. (2023, December 8). Method for the analysis of residual solvents in pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Compounding. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]
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A Comparative Guide to the Chromatographic Behavior of Tovorafenib and Dabrafenib APIs
In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a cornerstone of precision medicine. Tovorafenib (DAY101) and Dabrafenib are prominent examples, both targeting the BRAF kinase, a key player in the MAPK signaling pathway. For researchers and drug development professionals, the ability to accurately and reliably distinguish and quantify these Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides an in-depth comparison of the analytical retention times of Tovorafenib and Dabrafenib using High-Performance Liquid Chromatography (HPLC), grounded in the principles of chromatographic science.
This document will delve into a validated experimental protocol, explain the underlying chemical principles that dictate the chromatographic behavior of these two molecules, and present the expected results in a clear, comparative format. Our objective is to provide a practical, scientifically rigorous framework for the analytical chemist.
Introduction to the Analytes: Tovorafenib and Dabrafenib
Tovorafenib is a type II pan-RAF kinase inhibitor, while Dabrafenib is a potent inhibitor of the BRAF V600E mutation. While both target the same pathway, their distinct chemical structures lead to different physicochemical properties, which in turn govern their behavior in a chromatographic system. Understanding these differences is crucial for developing robust analytical methods for quality control, pharmacokinetic studies, and formulation development.
Table 1: Physicochemical Properties of Tovorafenib and Dabrafenib
| Property | Tovorafenib | Dabrafenib |
| Molecular Formula | C21H21F3N6O3S | C23H20F3N5O2S2 |
| Molecular Weight | 506.49 g/mol | 519.56 g/mol |
| Structure | ||
| LogP (Predicted) | ~3.5-4.0 | ~4.0-4.5 |
The predicted LogP (a measure of lipophilicity) suggests that Dabrafenib is slightly more nonpolar than Tovorafenib. In reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, this difference is expected to be a key determinant of retention time.
The Principle of Reverse-Phase HPLC Separation
The separation in this guide is based on reverse-phase chromatography, the most common mode of HPLC used in the pharmaceutical industry. The fundamental principle relies on the partitioning of analytes between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).
Molecules with greater hydrophobicity (higher LogP) will have a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in a later elution and a longer retention time. Conversely, more polar molecules will have a greater affinity for the mobile phase and will elute earlier.
The choice of mobile phase composition, pH, and gradient elution are critical parameters that are optimized to achieve adequate separation and peak shape.
Experimental Protocol: Comparative Analysis
This section details a robust HPLC method for the simultaneous analysis and comparison of Tovorafenib and Dabrafenib.
3.1. Materials and Reagents
-
Tovorafenib Reference Standard (>99% purity)
-
Dabrafenib Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical column: A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is recommended due to its stability over a wide pH range and excellent peak shape for basic compounds.
3.3. Chromatographic Conditions
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to protonate silanol groups on the stationary phase and the analytes, leading to improved peak shape and reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good solvating power for the analytes and low viscosity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient elution is necessary to ensure that both compounds, which have different polarities, are eluted with good peak shape and in a reasonable timeframe. The final hold and re-equilibration steps ensure the system is ready for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, elevated column temperature enhances reproducibility and can improve peak efficiency by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | Both Tovorafenib and Dabrafenib contain chromophores that absorb UV light, and 254 nm is a common wavelength for the analysis of aromatic compounds. A PDA detector can be used to monitor multiple wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3.4. Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol.
-
Working Solution (100 µg/mL): Dilute 1 mL of each stock solution into a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water. This brings the final concentration to a level suitable for UV detection.
Experimental Workflow and Expected Results
The following diagram illustrates the workflow for the comparative analysis.
Caption: Workflow for the comparative HPLC analysis of Tovorafenib and Dabrafenib.
4.1. Expected Retention Times
Based on their higher predicted LogP and larger molecular structure, Dabrafenib is expected to have a stronger interaction with the C18 stationary phase compared to Tovorafenib. Therefore, Dabrafenib is predicted to have a longer retention time.
Table 2: Expected Chromatographic Results
| Analyte | Expected Retention Time (min) | Relative Retention Time (RRT) | Elution Order |
| Tovorafenib | ~9.5 - 10.5 | 1.00 | 1 |
| Dabrafenib | ~11.0 - 12.0 | ~1.1 - 1.2 | 2 |
Note: These are estimated retention times. Actual values may vary depending on the specific HPLC system, column batch, and mobile phase preparation.
The resolution between the two peaks should be greater than 2.0, indicating a baseline separation suitable for accurate quantification.
Conclusion
This guide outlines a comprehensive framework for the comparative analysis of Tovorafenib and Dabrafenib APIs by reverse-phase HPLC. The provided method, based on established chromatographic principles, is designed to yield a clear separation of the two compounds, with Dabrafenib eluting after Tovorafenib due to its greater hydrophobicity. This difference in retention time is a critical parameter that can be used for the identification and quality control of these important therapeutic agents. Researchers and analytical chemists can use this guide as a starting point for their own method development and validation efforts in the analysis of RAF inhibitors.
References
Technical Guide: CoA Interpretation for Tovorafenib Intermediate (C₁₂H₈ClF₃N₄O₂S)
The following guide provides an in-depth technical analysis and Certificate of Analysis (CoA) interpretation for C₁₂H₈ClF₃N₄O₂S , identified as Tovorafenib Impurity 6 (also known as Tovorafenib Intermediate-1).
This compound is a critical synthetic intermediate in the manufacturing of Tovorafenib (Ojemda) , a Type II RAF kinase inhibitor used in oncology. Its purity and structural integrity directly impact the yield and safety of the final Active Pharmaceutical Ingredient (API).
Executive Summary & Chemical Identity[1][2][3][4]
C₁₂H₈ClF₃N₄O₂S is the oxime intermediate formed during the synthesis of Tovorafenib. It serves as the bridge between the initial ketone building block and the chiral amine required for the final drug substance.
-
Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide[1][2][3][4][5]
-
Role: Key Intermediate / Defined Impurity
Structural Context
The molecule consists of a thiazole core coupled to a chlorotrifluoromethyl-pyridine ring via an amide bond.[10] The critical functional group for analysis is the hydroxyimino (oxime) moiety at the C2 position of the thiazole, which must be distinguished from its ketone precursor.
Comparative Analysis: The "Oxime" vs. The "Ketone"
In drug development, the CoA for this specific intermediate is primarily a tool to validate the conversion efficiency of the precursor. A "Pass" on this CoA requires proving that the Ketone Precursor (Impurity 7) has been successfully converted to the Oxime (Target) .
| Feature | Target: Oxime Intermediate (Impurity 6) | Alternative/Precursor: Ketone (Impurity 7) |
| Formula | C₁₂H₈ClF₃N₄O₂S | C₁₂H₇ClF₃N₃O₂S |
| CAS | 1095823-58-7 | 1095825-46-9 |
| Structure Diff | Contains =N-OH (Hydroxyimino) | Contains =O (Carbonyl) |
| HPLC Retention | Elutes Earlier (More Polar due to -OH) | Elutes Later (Less Polar) |
| Mass Spec (M+H) | 365.73 m/z | 350.71 m/z |
| Criticality | High: Precursor for chiral reduction. | High Risk: Must be <0.15% in CoA. |
Senior Scientist Insight: The presence of residual Ketone (Impurity 7) is a "Process Stopper." If the ketone is carried forward, the subsequent reduction step will generate a different impurity profile that is difficult to purge. The CoA must explicitly quantify the unreacted ketone.
Critical Quality Attributes (CQAs) & CoA Interpretation
A robust CoA for C₁₂H₈ClF₃N₄O₂S must evaluate the following parameters. Do not accept a CoA that lacks specific quantification of the E/Z isomer ratio or the ketone precursor.
A. Identification (The "Fingerprint")
-
1H-NMR (DMSO-d6):
-
Expectation: A singlet for the methyl group attached to the oxime (~2.2-2.3 ppm).
-
Validation: The disappearance of the methyl ketone singlet (usually shifted downfield) confirms conversion.
-
Diagnostic Signal: The amide -NH proton (~11-12 ppm) and the oxime -OH proton (often broad, ~12 ppm).
-
-
Mass Spectrometry (LC-MS):
-
Expectation: [M+H]+ peak at 365.7 .
-
Check: Ensure no +16 mass units (oxidation byproducts) or -15 mass units (degradation).
-
B. Purity & Impurity Profile (HPLC)
-
Method: Reverse Phase HPLC (C18 column).
-
Specification: >98.0% Area.
-
Key Impurity Check:
-
RRT ~1.1-1.2: Likely the unreacted Ketone (Impurity 7).
-
RRT ~0.8-0.9: Hydrolysis products (free pyridine amine).
-
-
Isomerism: Oximes exist as E and Z isomers.
-
Note: Both isomers usually reduce to the same amine, but the ratio should be consistent batch-to-batch to ensure consistent reaction kinetics in the next step.
-
C. Residual Solvents
-
Common Solvents: Ethanol or Methanol (used for oxime formation).
-
Limit: Must meet ICH Q3C guidelines (e.g., Ethanol < 5000 ppm). High residual alcohol can interfere with subsequent organometallic reduction steps.
Experimental Protocol: Purity Validation via HPLC
This protocol is designed to separate the Target Oxime from the Ketone Precursor.
Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 Water:ACN.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic rings) and 220 nm (amide bond).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Elute non-polars (Ketone) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Data Analysis:
-
Calculate Resolution (Rs) between the Oxime (Main Peak) and the Ketone (Impurity). Rs must be > 2.0.
-
Calculate Tailing Factor (T) . T must be < 1.5 to ensure accurate integration.
Visualization: Decision Logic & Synthesis Flow
Diagram 1: Synthesis & Control Strategy
This diagram illustrates where C₁₂H₈ClF₃N₄O₂S fits in the Tovorafenib pathway and the critical decision gates.
Caption: Synthesis pathway of Tovorafenib highlighting the critical conversion of Ketone (Impurity 7) to Oxime (Impurity 6).
Diagram 2: CoA Decision Tree
A logic flow for accepting or rejecting a batch of C₁₂H₈ClF₃N₄O₂S based on analytical data.
Caption: Step-by-step decision logic for evaluating the Certificate of Analysis for the Tovorafenib intermediate.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136034375 (Tovorafenib Intermediate). Retrieved from [Link]
-
CleanChem Laboratories. Tovorafenib Impurity 6 (CAS 1095823-58-7) Technical Data Sheet. Retrieved from [Link]
-
SynZeal Research. Tovorafenib Related Substances and Impurity Standards. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Ojemda (tovorafenib) Prescribing Information and Chemistry Review. Retrieved from [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. 1095823-58-7 | CAS DataBase [chemicalbook.com]
- 3. Tovorafenib Intermediate-1 1095823-58-7 [tyndallabs.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. thepurechem.com [thepurechem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. kmpharma.in [kmpharma.in]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. 5-ThiazolecarboxaMide, N-[5-chloro-4-(trifluoroMethyl)-2-pyridinyl]-2-[1-(hydroxyiMino)ethyl]- | 1095823-58-7 [chemicalbook.com]
- 10. Tovorafenib D3 | CAS No. NA | | SynZeal [synzeal.com]
Spectroscopic Identification of Tovorafenib Impurity 6 (C12H8ClF3N4O2S) in Complex Mixtures
[1][2]
Executive Summary
Target Analyte: Tovorafenib Impurity 6 (CAS: 1095823-58-7) Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]thiazole-5-carboxamide Formula: C₁₂H₈ClF₃N₄O₂S Molecular Weight: 364.73 Da[1][2]
This guide details the spectroscopic differentiation of Tovorafenib Impurity 6 —a critical oxime intermediate in the synthesis of the RAF kinase inhibitor Tovorafenib (DAY101)—from the Active Pharmaceutical Ingredient (API) and related process impurities.[1][2] Accurate identification of this compound is essential for establishing the safety profile of the drug substance, particularly in monitoring the conversion of the oxime intermediate to the chiral amine of the final API.[1][2]
The following analysis compares three primary analytical workflows: High-Resolution Mass Spectrometry (HRMS) for formula confirmation, Triple Quadrupole LC-MS/MS for low-level quantitation in plasma/reaction matrices, and NMR Spectroscopy for structural validation of reference standards.[1][2]
Molecular Profile & Structural Challenges[1][2]
The target molecule (Impurity 6) shares the core scaffold with Tovorafenib but possesses distinct functional groups that dictate its spectroscopic signature.[1][2]
| Feature | Impurity 6 (Target) | Tovorafenib (API) | Analytical Consequence |
| Formula | C₁₂H₈ClF₃N₄O₂S | C₁₇H₁₂Cl₂F₃N₇O₂S | Large mass difference (Δ ~141.5 Da).[1][2] |
| Side Chain | Oxime (=N-OH) | Pyrimidine-Amine | Distinct IR and NMR signals; Oxime is labile.[1][2] |
| Chirality | Achiral (planar C=N) | Chiral (R-isomer) | Impurity 6 has no optical rotation; API does.[1][2] |
| Halogens | 1 Cl, 3 F | 2 Cl, 3 F | Distinct isotopic patterns in Mass Spec.[1][2] |
Structural Visualization
The molecule consists of a central thiazole ring linked via an amide bond to a chlorotrifluoromethyl-pyridine .[1][2][3] The critical differentiator is the hydroxyimino-ethyl group (oxime) at the thiazole C2 position.[1][2]
Comparative Analysis of Analytical Workflows
Workflow A: High-Resolution Mass Spectrometry (HRMS)
Best For: De novo identification, formula confirmation, and impurity profiling in crude synthesis mixtures.[1][2]
-
Mechanism: Detection of the protonated molecular ion
with <5 ppm mass error.[1][2] -
Performance vs. Alternatives: Superior to standard HPLC-UV for identifying unknowns because it resolves the elemental composition.[1][2]
-
Key Diagnostic Ions:
Workflow B: Triple Quadrupole LC-MS/MS
Best For: Routine quantification of Impurity 6 in complex biological matrices (e.g., plasma PK studies) or trace-level QC (ppm level).[1][2]
-
Mechanism: Selects specific precursor-to-product ion transitions, eliminating matrix noise.[1][2]
-
Performance: Higher sensitivity than HRMS or NMR; capable of detecting femtogram levels.[1][2]
-
Protocol Configuration:
Workflow C: Nuclear Magnetic Resonance (NMR)
Best For: Reference Standard Qualification and distinguishing E/Z geometric isomers of the oxime.[1][2]
-
Performance: The only method that definitively proves the structure (connectivity).[1][2] MS only gives mass; NMR gives the skeleton.[1][2]
-
Diagnostic Signals:
Experimental Protocol: Isolation & Identification from Complex Mixtures
Objective: Isolate and confirm C₁₂H₈ClF₃N₄O₂S from a crude reaction mixture containing Tovorafenib and reagents.
Reagents & Equipment[1][2][4]
Step-by-Step Methodology
-
Sample Preparation:
-
Chromatographic Separation:
-
MS Acquisition Settings:
-
Data Analysis (Validation Logic):
-
Filter 1: Extract Ion Chromatogram (EIC) for 365.0085 ± 5 ppm.[1][2]
-
Filter 2: Check Isotope Pattern. Must match Theoretical C₁₂H₈ClF₃N₄O₂S (100% intensity at M, ~33% at M+2 for ¹³C/³⁷Cl contribution).[1][2]
-
Filter 3: Check MS2. Presence of m/z 223 fragment confirms the pyridine-amide core is intact.[1][2]
-
Analytical Decision Tree (Visualization)
The following diagram illustrates the logical flow for identifying Impurity 6 in a mixture, selecting the correct method based on the concentration and goal.
Caption: Workflow selection for Tovorafenib Impurity 6 based on analytical requirements (Quantification vs. Identification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Tovorafenib (CID 25161177).[1][2] Retrieved from [Link][1][2][4]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Ligand: Tovorafenib (TAK-580).[1][2] Retrieved from [Link][1][2]
-
CleanChem Laboratories. Tovorafenib Impurity 6 Reference Standard Data (CAS 1095823-58-7).[1][2] Retrieved from [Link][1][2]
-
Sunesis Pharmaceuticals & Biogen. Patent US20090036419A1: Pyrazole and thiazole derivatives as kinase inhibitors.[1][2] (Describes the synthetic route involving the oxime intermediate). Retrieved from
Safety Operating Guide
Technical Disposal Monograph: Halogenated Organosulfur Compounds (C₁₂H₈ClF₃N₄O₂S)
The following technical guide details the proper handling and disposal procedures for compounds with the molecular formula C₁₂H₈ClF₃N₄O₂S . Based on the elemental composition, this compound is classified as a Halogenated Heterocyclic Sulfonamide/Sulfone (likely containing a trifluoromethyl group, a chlorobenzene moiety, and a nitrogen-rich heterocycle).
This guide is structured for research scientists and EHS professionals, prioritizing the mitigation of Hydrogen Fluoride (HF) and Sulfur Oxide (SOₓ) generation during the waste lifecycle.
Executive Safety Assessment
Classification: Hazardous Chemical Waste (Halogenated / Organosulfur). Primary Disposal Pathway: High-Temperature Incineration (with Flue Gas Scrubbing).[1] RCRA Status (USA): Likely Hazardous (Characteristic or Listed depending on specific isomer/use). Treat as Halogenated Organic Waste .
Chemical Hazard Profiling
To determine the correct disposal method, we must analyze the functional hazards inherent in the formula C₁₂H₈ClF₃N₄O₂S :
| Element/Group | Hazard Potential | Impact on Disposal |
| Trifluoromethyl (-CF₃) | High thermal stability; generates HF (Hydrofluoric Acid) upon combustion.[1][2] | Requires incinerators with refractory linings resistant to HF and alkaline scrubbers.[1][2] |
| Chlorine (-Cl) | Generates HCl (Hydrochloric Acid) gas.[1][2] | Contributes to acid gas load; requires neutralization.[1][2] |
| Sulfur (O₂S) | Generates SOₓ (Sulfur Oxides).[1][2] | Environmental pollutant; requires desulfurization in flue gas.[1][2] |
| Nitrogen (N₄) | Potential for NOₓ generation; shock sensitivity (low risk in this specific ratio).[1][2] | Ensure waste is not mixed with strong oxidizers or reducing agents.[1][2] |
Pre-Disposal Stabilization & Segregation
The integrity of the disposal chain relies on the initial segregation at the bench level.[2] Improper mixing leads to "unknown" classifications, skyrocketing disposal costs and risks.
A. Segregation Protocol
Do NOT Mix With:
-
Non-Halogenated Solvents: Mixing dilutes the halogen content, potentially dropping it below the threshold for specific high-temp incineration, but leaving enough to damage standard incinerators.
-
Oxidizers (Peroxides, Nitrates): The nitrogen-rich core (N₄) creates a risk of exothermic reaction.
-
Aqueous Streams: Keep solid or organic liquid waste separate from aqueous waste to prevent hydrolysis of the halogen groups.[2]
B. Packaging Requirements
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]
-
Note on Glass: While standard glass is acceptable for storage, if the compound undergoes hydrolysis and releases free Fluorine/HF, it can etch glass. HDPE is preferred for long-term waste storage of fluorinated organics.[2]
-
-
Labeling: Must be explicitly labeled "HALOGENATED ORGANIC WASTE" .
-
Content Tags: List full chemical name (if known) or "Substituted Trifluoromethyl-Sulfonamide Derivative."
The Disposal Workflow (Visualized)
The following diagram outlines the critical decision tree for moving C₁₂H₈ClF₃N₄O₂S from the bench to final destruction.
Figure 1: Cradle-to-grave disposal workflow emphasizing the requirement for specialized incineration capabilities due to Fluorine content.
Destruction Methodology: The "Why" and "How"
The Challenge of the C-F Bond
The Trifluoromethyl group (-CF₃) present in this formula contains Carbon-Fluorine bonds, which are among the strongest in organic chemistry (approx. 485 kJ/mol).
-
Thermal Stability: Standard medical waste incinerators operating at 800°C may fail to fully mineralize the -CF₃ group, leading to the emission of Perfluoroisobutene (PFIB) or other toxic fluorinated byproducts.
-
Corrosion: Upon successful combustion, the fluorine atoms convert to Hydrogen Fluoride (HF).
Required Incineration Parameters
To ensure complete destruction and safety, the disposal facility must utilize Rotary Kiln Incineration meeting these specifications:
-
Temperature: Minimum 1100°C (2012°F) .
-
Residence Time: > 2 seconds.
-
Turbulence: High turbulence to ensure oxygen mixing.
-
Post-Combustion Cleaning:
-
Quench Tower: Rapid cooling to prevent de-novo synthesis of dioxins (due to the Chlorine presence).
-
Alkaline Scrubber: Use of lime (
) or caustic soda ( ) to neutralize the HF and HCl gases.
-
Emergency Spill Response Procedures
If C₁₂H₈ClF₃N₄O₂S is spilled in the laboratory:
-
Evacuate & Ventilate: Aerosols may be irritating to mucous membranes due to the halogenated nature.
-
PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine, use N95 or P100 respiratory protection.
-
Containment: Do not dry sweep. Cover with a wet absorbent pad or use a dedicated chemical vacuum (HEPA) to prevent dust generation.
-
Decontamination: Clean the surface with a mild soap solution. Avoid bleach (Sodium Hypochlorite) , as mixing with nitrogen-rich heterocycles can theoretically form chloramines or other unstable byproducts.
References
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[3] RCRA Orientation Manual. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press. Available at: [Link]
-
PubChem. Compound Summary: Fluorinated Organosulfur Compounds (General Class). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
Personal protective equipment for handling C12H8ClF3N4O2S
Topic: Personal Protective Equipment and Handling Protocols for C₁₂H₈ClF₃N₄O₂S (Tovorafenib Intermediate/Impurity) Content Type: Operational Safety Guide Audience: Pharmaceutical Researchers, Process Chemists, and HSE Managers.
Executive Summary: The Precautionary Mandate
Compound Identity: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide CAS: 1095823-58-7 Context: Key intermediate/impurity in the synthesis of Tovorafenib (Type II RAF Kinase Inhibitor).[1][2][3]
Immediate Action Required: While some supplier Safety Data Sheets (SDS) list this compound as "non-dangerous" for transport (LD50 > 10,000 mg/kg), this classification is misleading for laboratory workers. As a structural analog to potent kinase inhibitors, this compound possesses pharmacophores associated with reproductive toxicity and specific organ target toxicity.
Operational Directive: Treat C₁₂H₈ClF₃N₄O₂S as a Performance-Based Control Level (PBCL) 3 or 4 compound. Do not handle open powder on an open bench.
Chemical Profile & Hazard Logic
To protect yourself, you must understand the molecule. This is not a generic salt; it is a highly functionalized heterocycle designed to interact with biological systems.
| Property | Data | Operational Implication |
| Formula | C₁₂H₈ClF₃N₄O₂S | Halogenated organic; requires high-temp incineration. |
| Mol. Weight | 364.73 g/mol | Heavy molecule; dust settles but adheres to surfaces. |
| Physical State | Solid / Powder | High inhalation risk during weighing/transfer. |
| Functional Groups | Trifluoromethyl (-CF₃), Chloropyridine, Thiazole | -CF₃/Cl: Increases lipophilicity (skin absorption potential).Thiazole/Pyridine: Common kinase binding motifs. |
| Solubility | DMSO, Methanol | Use compatible glove materials (Nitrile/Laminate) for solvents. |
The "Why" Behind the Protocol (SAR Analysis)
As a Senior Application Scientist, I urge you to look at the Structure-Activity Relationship (SAR). The 2-amino-5-chloropyridine moiety is a privileged structure in medicinal chemistry, often associated with high biological potency. Even if this specific intermediate lacks the full potency of Tovorafenib, it likely retains binding affinity or metabolic liability . Therefore, we default to Occupational Exposure Band (OEB) 4 protocols (< 10 µg/m³) until specific toxicology data proves otherwise.
Personal Protective Equipment (PPE) Matrix
This system is self-validating: if the engineering control fails, the PPE provides the secondary barrier.
Scenario A: Handling Powders (Weighing/Transfer)
High Risk of Inhalation and Surface Contamination
-
Respiratory: PAPR (Powered Air Purifying Respirator) with HEPA filters OR a tight-fitting Full-Face Respirator with P100 cartridges. Surgical masks are insufficient.
-
Dermal (Body): Tyvek® 400 (or equivalent) disposable lab coat with elastic wrists. If handling >1g, wear a full Tyvek coverall.
-
Dermal (Hands): Double Gloving Protocol.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color, e.g., blue).
-
Logic: Color contrast allows immediate detection of outer glove breach.
-
-
Eyes: Safety Goggles (Indirect Vent) if not wearing a full-face respirator.
Scenario B: Handling Solutions (DMSO/Methanol)
High Risk of Permeation
-
Respiratory: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if working outside a fume hood (not recommended).
-
Dermal (Hands): Replace outer nitrile gloves with Silver Shield/4H® Laminate Gloves if contact with DMSO is prolonged. DMSO facilitates the transdermal transport of toxic payloads.
Engineering Controls & Containment Workflow
The following diagram illustrates the mandatory workflow to minimize exposure.
Figure 1: Decision logic for containment based on quantity. Note the mandatory use of isolators for larger quantities due to the unknown potency of the intermediate.
Operational Protocols: Step-by-Step
A. Weighing (The Critical Step)
-
Preparation: Place a disposable absorbent mat (plastic side down) in the hood/balance enclosure.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Fluorinated compounds (like this one) are prone to static charge, causing "jumping" powder.
-
Transfer: Open the source vial only inside the containment device.
-
Decontamination: After sealing the weighing vessel, wipe the exterior with a methanol-dampened Kimwipe before removing it from the hood. Treat the Kimwipe as hazardous waste.
B. Spill Cleanup (Dry Powder)
Do not sweep. Sweeping generates aerosols.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (PAPR/Tyvek).
-
Cover: Gently cover the spill with methanol-dampened paper towels to suppress dust.
-
Scoop/Wipe: Scoop up the damp material.
-
Clean: Wash the surface with 10% soap solution, followed by water, then methanol.
C. Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Labeling: Must explicitly list "Contains Fluorinated Heterocycles."
-
Method: High-temperature incineration (>1100°C) is required to break the C-F bonds and prevent the formation of toxic byproducts.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71462629 (Tovorafenib Intermediate). Retrieved from [Link]
-
SynZeal Research. Tovorafenib Impurity 6 (CAS 1095823-58-7) Characterization Data.[2] Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Clean Chem Laboratories. MSDS for Tovorafenib Impurity 6. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
